Thalidomide-5-O-CH2-COO(t-Bu)
Descripción
BenchChem offers high-quality Thalidomide-5-O-CH2-COO(t-Bu) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thalidomide-5-O-CH2-COO(t-Bu) including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C19H20N2O7 |
|---|---|
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
tert-butyl 2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]oxyacetate |
InChI |
InChI=1S/C19H20N2O7/c1-19(2,3)28-15(23)9-27-10-4-5-11-12(8-10)18(26)21(17(11)25)13-6-7-14(22)20-16(13)24/h4-5,8,13H,6-7,9H2,1-3H3,(H,20,22,24) |
Clave InChI |
OFRBAUZPYBDUGS-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate: A Key Building Block for Targeted Protein Degradation
Disclaimer: This technical guide focuses on the properties and applications of tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate . While the user query specified the 5-oxy isomer, publicly available scientific literature and technical data predominantly feature the 4-oxy isomer. The principles, mechanisms, and experimental approaches described herein are largely applicable to this class of molecules.
Introduction
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable".[1] At the forefront of this field are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS).[1][2] PROTACs consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2]
This guide provides an in-depth overview of tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate , a widely used building block in PROTAC synthesis.[3] This molecule incorporates a thalidomide (B1683933) analogue, which serves as a potent ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[3][4] The tert-butyl ester group provides a versatile handle that can be hydrolyzed to a carboxylic acid for further derivatization and conjugation to a POI ligand.[3]
Physicochemical Properties
The fundamental properties of tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate are summarized below. These data are crucial for its handling, formulation, and use in chemical synthesis.
| Property | Value | Source |
| IUPAC Name | tert-butyl 2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetate | [5] |
| Molecular Formula | C₁₉H₂₀N₂O₇ | [3][5] |
| Molecular Weight | 388.4 g/mol | [3][5] |
| CAS Number | 1950635-36-5 | [3][5] |
| Synonyms | Thalidomide-4-O-CH2-COO(t-Bu) | [5] |
| Canonical SMILES | CC(C)(C)OC(=O)COC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O | [5] |
| Storage Condition | -20°C | [3] |
Mechanism of Action: Hijacking the Cereblon E3 Ligase
The core function of this molecule within a PROTAC is to recruit the CRBN E3 ligase.[3] CRBN is the substrate receptor component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex.[4][6] The thalidomide-like moiety of the molecule binds to CRBN, effectively "hijacking" the E3 ligase machinery.[4][6]
When incorporated into a PROTAC, the molecule facilitates the formation of a ternary complex between the target protein (POI), the PROTAC itself, and the CRBN E3 ligase complex.[2] This proximity, induced by the PROTAC, leads the E3 ligase to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1]
References
- 1. biopharma.co.uk [biopharma.co.uk]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate, 1950635-36-5 | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate | C19H20N2O7 | CID 121411060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Technical Core of Targeted Protein Degradation: A Guide to Thalidomide-5-O-CH2-COO(t-Bu) as a Cereblon E3 Ligase Ligand
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of "Thalidomide-5-O-CH2-COO(t-Bu)," a pivotal intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs). As a derivative of thalidomide (B1683933), this compound serves as a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a critical component of the cell's natural protein degradation machinery. This document will detail the mechanism of action, quantitative binding data of related compounds, comprehensive experimental protocols for its use, and visual representations of the associated biological pathways and experimental workflows. The information herein is intended to empower researchers in the strategic design and execution of novel therapeutic strategies centered on targeted protein degradation.
Introduction: Hijacking the Ubiquitin-Proteasome System
The Ubiquitin-Proteasome System (UPS) is the primary cellular pathway for the degradation of regulated, damaged, or misfolded proteins. E3 ubiquitin ligases, the substrate recognition component of this system, play a crucial role in determining which proteins are marked for destruction. The discovery that small molecules can modulate the substrate specificity of E3 ligases has opened a new frontier in drug development.
PROTACs are heterobifunctional molecules that leverage the UPS to eliminate specific proteins of interest (POIs). They consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By forming a ternary complex between the POI and the E3 ligase, PROTACs induce the ubiquitination and subsequent proteasomal degradation of the target protein.
Cereblon (CRBN), a substrate receptor for the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex, has emerged as a workhorse in the PROTAC field. Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), bind to CRBN and act as "molecular glues," inducing the degradation of neosubstrate proteins.[1][2] This inherent ability to recruit CRBN makes thalidomide a valuable scaffold for the design of PROTACs. "Thalidomide-5-O-CH2-COO(t-Bu)" is a chemically protected derivative of thalidomide, designed as a versatile building block for the streamlined synthesis of CRBN-recruiting PROTACs.[3][4] The tert-butyl protecting group can be readily removed under acidic conditions, revealing a carboxylic acid handle for the attachment of a linker and a POI-binding ligand.[4]
Quantitative Data: Binding Affinity of Thalidomide Analogs to Cereblon
While specific binding affinity data for the tert-butyl protected intermediate "Thalidomide-5-O-CH2-COO(t-Bu)" is not extensively available in the public domain, the binding of the parent thalidomide molecule and its key derivatives to Cereblon is well-characterized. This data serves as a strong benchmark for the expected binding affinity of PROTACs synthesized from this intermediate. The interaction is primarily mediated by the glutarimide (B196013) ring of the thalidomide scaffold.[5]
| Compound | Binding Assay | Kd (nM) | IC50 (µM) | Reference(s) |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 | [6] | |
| Lenalidomide | Time-Resolved Fluorescence Energy Transfer (TR-FRET) | 1.0 | [7] | |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | 0.3 | [7] |
Mechanism of Action: Cereblon-Mediated Protein Degradation
The recruitment of Cereblon by the thalidomide moiety of a PROTAC initiates a cascade of events leading to the degradation of the target protein.
The process begins with the PROTAC simultaneously binding to the POI and the CRBN subunit of the CUL4A E3 ligase complex, forming a ternary complex. This proximity induces the transfer of ubiquitin from a ubiquitin-charged E2 enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged POI into small peptides. The PROTAC molecule is then released and can engage in further catalytic cycles of degradation.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of a PROTAC using "Thalidomide-5-O-CH2-COO(t-Bu)" as a building block.
Synthesis of a CRBN-Recruiting PROTAC
This protocol outlines the deprotection of "Thalidomide-5-O-CH2-COO(t-Bu)" and its subsequent conjugation to a POI ligand via a linker.
Materials:
-
Thalidomide-5-O-CH2-COO(t-Bu)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
POI Ligand with a linker terminating in an amine group
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Solvents for purification (e.g., HPLC grade acetonitrile (B52724) and water)
Procedure:
-
Deprotection: Dissolve Thalidomide-5-O-CH2-COO(t-Bu) in DCM. Add TFA and stir the reaction at room temperature. Monitor the reaction by LC-MS until the starting material is consumed. Remove the solvent and TFA under reduced pressure to obtain the deprotected intermediate, Thalidomide-5-O-CH2-COOH.
-
Amide Coupling: In a clean, dry vial, dissolve the POI ligand-linker-amine (1.0 equivalent) and the deprotected thalidomide intermediate (1.1 equivalents) in anhydrous DMF. Add DIPEA (3.0 equivalents) and HATU (1.2 equivalents) to the solution. Stir the reaction mixture at room temperature overnight.
-
Purification: Monitor the reaction progress by LC-MS. Upon completion, purify the crude product using reverse-phase preparative HPLC.
-
Characterization: Collect and lyophilize the fractions containing the pure PROTAC. Confirm the identity and purity of the final product by ¹H NMR and High-Resolution Mass Spectrometry (HRMS).
In-Cell Target Protein Degradation Assay (Western Blot)
This protocol assesses the ability of the synthesized PROTAC to induce the degradation of the target protein in a cellular context.
Materials:
-
Cell line expressing the POI
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them. Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against the POI and the loading control. After washing, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the POI signal to the loading control to determine the extent of degradation.
Cereblon Binding Affinity Assays
Several biophysical assays can be employed to quantify the binding of the final PROTAC or its thalidomide-linker moiety to Cereblon.
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding to determine the dissociation constant (Kd), stoichiometry, and thermodynamic parameters.
-
Surface Plasmon Resonance (SPR): Measures the change in refractive index upon binding of the analyte to an immobilized ligand to determine association and dissociation rate constants.
-
Time-Resolved Fluorescence Energy Transfer (TR-FRET): A competitive binding assay that measures the displacement of a fluorescently labeled tracer from CRBN by the test compound.
Conclusion
"Thalidomide-5-O-CH2-COO(t-Bu)" is a valuable and versatile chemical building block for the synthesis of PROTACs that recruit the Cereblon E3 ubiquitin ligase. Its straightforward deprotection and conjugation chemistry, combined with the well-established and potent CRBN-binding properties of the thalidomide core, make it an attractive tool for researchers developing novel protein degraders. This guide provides the foundational knowledge and experimental framework necessary to effectively utilize this compound in the pursuit of innovative therapeutics based on targeted protein degradation.
References
The Architect's Toolkit: A Technical Guide to the Discovery and Development of Thalidomide-Based PROTAC Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction: From Tragedy to Targeted Therapeutics
The story of thalidomide (B1683933) is a stark reminder of the complex and often unpredictable nature of pharmacology. Initially introduced as a sedative in the 1950s, its tragic teratogenic effects led to its withdrawal from the market. However, decades of research have resurrected thalidomide and its analogs, not as sedatives, but as powerful tools in the fight against cancer and other diseases. The pivotal discovery in this redemption story was the identification of Cereblon (CRBN) as the direct cellular target of thalidomide.[1] This breakthrough revealed that thalidomide and its derivatives, such as lenalidomide (B1683929) and pomalidomide, act as "molecular glues," reprogramming the CRL4-CRBN E3 ubiquitin ligase complex to recognize and target new proteins for degradation.[2][3][4] This mechanism laid the foundation for a revolutionary therapeutic modality: Proteolysis-Targeting Chimeras (PROTACs).
Thalidomide-based PROTACs are heterobifunctional molecules that leverage the potent CRBN-binding properties of the thalidomide scaffold to recruit the E3 ligase machinery to a specific protein of interest (POI), thereby inducing its targeted degradation. The modular nature of PROTACs, consisting of a POI-binding ligand, a linker, and an E3 ligase-recruiting moiety (the thalidomide-based intermediate), allows for a rational design approach to drug development. This guide provides an in-depth technical overview of the core components of this technology, focusing on the discovery, synthesis, and evaluation of the key thalidomide-based intermediates that form the foundation of this promising therapeutic class.
Core Concepts: The PROTAC-Mediated Degradation Pathway
The mechanism of action of a thalidomide-based PROTAC is a sophisticated hijacking of the cell's natural protein disposal system, the ubiquitin-proteasome system. The process can be broken down into a series of key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest (POI) and the Cereblon (CRBN) subunit of the CRL4-CRBN E3 ubiquitin ligase complex, forming a transient ternary complex.
-
Ubiquitination: The proximity induced by the PROTAC allows for the efficient transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.
-
Polyubiquitination: A chain of ubiquitin molecules is built upon the initial ubiquitin tag, creating a polyubiquitin (B1169507) chain that serves as a recognition signal for the proteasome.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome into small peptides, and the ubiquitin molecules are recycled.
Quantitative Data Presentation
The efficacy of thalidomide-based PROTACs is determined by several key quantitative parameters, including binding affinity to CRBN and the efficiency of target protein degradation. The following tables summarize representative data for thalidomide and its analogs, as well as for PROTACs constructed using these building blocks.
Table 1: Comparative Binding Affinities of IMiDs to CRBN
| Compound | Binding Affinity (Ki, nM) | Reference |
| Thalidomide | ~250 | [5] |
| Lenalidomide | ~178 | [5] |
| Pomalidomide | ~157 | [5] |
Table 2: Degradation Potency of Representative Thalidomide-Based PROTACs
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | BRD4 | Jurkat | < 1 | > 95 | [6] |
| SHP2 Degrader 11 | SHP2 | - | 6.02 | - | [7] |
| Representative BRD4 PROTAC | BRD4 | HeLa | 15 | > 95 | [8] |
| PROTAC IDO1 Degrader-1 | IDO1 | - | - | - | [9] |
Table 3: Impact of Linker Length on PROTAC Efficacy (TBK1 Target)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether | < 12 | No degradation | - | [10] |
| Alkyl/Ether | 21 | 3 | 96 | [10] |
| Alkyl/Ether | 29 | 292 | 76 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the successful design, synthesis, and evaluation of thalidomide-based PROTACs. This section provides protocols for key experiments.
Protocol 1: Synthesis of a Key Thalidomide-Based PROTAC Intermediate: Thalidomide-O-C2-Br
This protocol describes the synthesis of a versatile thalidomide-based intermediate with a bromo-functionalized linker, ready for conjugation to a POI ligand.
Materials:
-
4-Hydroxythalidomide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware
-
Column chromatography apparatus (silica gel)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Dissolve 4-Hydroxythalidomide (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add potassium carbonate (2.0 eq) to the solution and stir the suspension at room temperature for 30 minutes.
-
Add an excess of 1,2-dibromoethane (5.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica (B1680970) gel column chromatography using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield pure Thalidomide-O-C2-Br.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay for CRBN
This protocol describes a method to determine the binding affinity of a test compound (e.g., a thalidomide analog) to the CRBN protein in a competitive format.
Materials:
-
Purified recombinant CRBN-DDB1 complex
-
Fluorescently labeled thalidomide tracer (e.g., Cy5-labeled Thalidomide)
-
Test compounds (thalidomide analogs)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.4)
-
Black, low-binding 96- or 384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare Reagents:
-
Dilute the CRBN-DDB1 complex to the desired final concentration in the assay buffer. The optimal concentration should be determined empirically but is typically around the Kd of the fluorescent tracer.
-
Dilute the fluorescently labeled thalidomide tracer to a final concentration that gives a stable and robust fluorescence polarization signal (typically in the low nanomolar range).
-
Prepare a serial dilution of the test compounds in the assay buffer.
-
-
Assay Setup:
-
In the microplate, add the assay buffer, the fluorescent tracer, and the test compound at various concentrations.
-
Initiate the binding reaction by adding the CRBN-DDB1 complex to each well.
-
Include control wells:
-
No protein control: Contains only the fluorescent tracer and assay buffer.
-
No competitor control: Contains the fluorescent tracer, CRBN-DDB1 complex, and assay buffer.
-
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence polarization of each well using the microplate reader.
-
-
Data Analysis:
-
Calculate the anisotropy or millipolarization (mP) values for each well.
-
Plot the mP values against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which requires the Kd of the fluorescent tracer.
-
Protocol 3: In Vitro Ubiquitination Assay
This protocol outlines the steps to reconstitute the ubiquitination of a substrate protein in vitro, mediated by a thalidomide-based PROTAC.
Materials:
-
Human recombinant E1 activating enzyme (e.g., UBE1)
-
Human recombinant E2 conjugating enzyme (e.g., UBE2D2/UbcH5b)
-
Human recombinant CRL4-CRBN E3 ligase complex
-
Human recombinant ubiquitin
-
Recombinant substrate protein (POI)
-
Thalidomide-based PROTAC
-
ATP solution (10 mM)
-
10x Ubiquitination reaction buffer (e.g., 500 mM Tris-HCl pH 7.5, 50 mM MgCl₂)
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibody against the POI
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Reaction Setup:
-
On ice, prepare a master mix containing the E1 enzyme, E2 enzyme, CRL4-CRBN complex, ubiquitin, and the substrate protein in 1x ubiquitination reaction buffer.
-
Aliquot the master mix into separate reaction tubes.
-
Add the thalidomide-based PROTAC to the desired final concentrations to the respective tubes. Include a vehicle control (e.g., DMSO).
-
Include a "no ATP" control to ensure the reaction is ATP-dependent.
-
-
Initiation and Incubation:
-
Initiate the reactions by adding ATP to a final concentration of 1-2 mM.
-
Incubate the reactions at 37°C for 60-90 minutes.
-
-
Reaction Termination and Analysis:
-
Stop the reactions by adding 5x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Perform a Western blot using a primary antibody specific for the POI to detect the unmodified and ubiquitinated forms of the substrate. A ladder of higher molecular weight bands corresponding to polyubiquitinated POI should be visible in the presence of the PROTAC and all necessary components.
-
Protocol 4: Western Blot Analysis of PROTAC-Mediated Protein Degradation
This protocol is a standard method to quantify the degradation of a target protein in cells following PROTAC treatment.
Materials:
-
Cultured cells expressing the protein of interest
-
Thalidomide-based PROTAC
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the thalidomide-based PROTAC for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein per lane and separate by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane and incubate with the primary antibody against the POI.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the POI and the loading control using densitometry software.
-
Normalize the POI band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein versus the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
-
Conclusion and Future Directions
The discovery of thalidomide's interaction with CRBN has been a seminal moment in chemical biology, transforming a drug with a dark past into a cornerstone of modern targeted protein degradation. Thalidomide-based PROTACs have demonstrated remarkable efficacy in preclinical and clinical studies, validating the concept of using small molecules to hijack the cellular protein degradation machinery for therapeutic benefit.
The future of this field lies in the continued innovation of thalidomide-based intermediates. This includes the development of novel CRBN ligands with improved binding affinity, selectivity, and pharmacokinetic properties. Furthermore, the exploration of new linker chemistries that can fine-tune the orientation of the ternary complex and enhance degradation efficiency will be crucial. As our understanding of the intricate biology of the ubiquitin-proteasome system deepens, so too will our ability to design and develop the next generation of thalidomide-based PROTACs, offering hope for the treatment of a wide range of diseases that are currently considered "undruggable."
References
- 1. benchchem.com [benchchem.com]
- 2. gosset.ai [gosset.ai]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
"Thalidomide-5-O-CH2-COO(t-Bu)" CAS number and supplier information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Thalidomide-5-O-CH2-COO(t-Bu), a critical intermediate in the development of Proteolysis-Targeting Chimeras (PROTACs). This document details its chemical identity, supplier information, a plausible synthetic pathway, and its role in the rapidly evolving field of targeted protein degradation.
Chemical Identity and Supplier Information
Thalidomide-5-O-CH2-COO(t-Bu), also known as tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)oxy)acetate, is a derivative of thalidomide (B1683933) functionalized at the 5-position of the isoindoline (B1297411) core. This modification makes it a valuable building block for the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase.
| Parameter | Value | Reference |
| CAS Number | 2682112-10-1 | [1] |
| Molecular Formula | C₁₉H₂₀N₂O₇ | |
| Molecular Weight | 388.37 g/mol |
Supplier Information:
| Supplier | Product Name | Catalog Number |
| MedChemExpress | Thalidomide-5-O-CH2-COO(t-Bu) | HY-136363 |
Role in PROTAC Technology
PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins. A PROTAC molecule typically consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
Thalidomide and its derivatives are well-established ligands for the CRBN E3 ligase. Thalidomide-5-O-CH2-COO(t-Bu) serves as a key intermediate in the construction of CRBN-recruiting PROTACs. The tert-butyl ester group can be hydrolyzed to reveal a carboxylic acid, which can then be coupled to a linker connected to a target protein ligand.
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC-mediated protein degradation workflow.
Experimental Protocols
3.1. Synthesis of 5-Hydroxythalidomide (B1239145) (Starting Material)
The synthesis of 5-hydroxythalidomide has been described in the literature.[2] This compound serves as the precursor for the subsequent alkylation step.
3.2. Plausible Synthesis of Thalidomide-5-O-CH2-COO(t-Bu)
This proposed protocol is based on standard organic synthesis techniques for O-alkylation of phenols.
Materials:
-
5-Hydroxythalidomide
-
tert-Butyl bromoacetate (B1195939)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of 5-hydroxythalidomide in anhydrous DMF, add a suitable base such as potassium carbonate or cesium carbonate.
-
Stir the mixture at room temperature under an inert atmosphere for approximately 30 minutes to facilitate the formation of the phenoxide.
-
Add tert-butyl bromoacetate dropwise to the reaction mixture.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired Thalidomide-5-O-CH2-COO(t-Bu).
Workflow for the Synthesis of Thalidomide-5-O-CH2-COO(t-Bu) and its use in PROTAC Assembly
Caption: Synthetic workflow for PROTAC assembly.
Conclusion
Thalidomide-5-O-CH2-COO(t-Bu) is a valuable chemical entity for the synthesis of CRBN-recruiting PROTACs. Its strategic design allows for straightforward incorporation into complex heterobifunctional degraders. This guide provides essential information for researchers embarking on the design and synthesis of novel therapeutics in the field of targeted protein degradation. Further investigation into the optimization of its synthesis and the exploration of its utility in various PROTAC constructs will continue to be of high interest to the scientific community.
References
The Architect's Guide to Demolition: A Technical Whitepaper on CRBN-Based Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins previously considered "undruggable." By co-opting the cell's natural protein disposal machinery, small molecules can be designed to specifically eliminate proteins of interest rather than merely inhibiting their function. This whitepaper provides an in-depth technical guide to the core principles of one of the most prominent TPD systems: Cereblon (CRBN)-based targeted protein degradation. We will dissect the molecular machinery, explore the mechanisms of action for both molecular glues and proteolysis-targeting chimeras (PROTACs), present key quantitative data for prominent degraders, and provide detailed experimental protocols for the essential assays used to characterize this powerful technology.
The Core Machinery: The CRL4-CRBN E3 Ubiquitin Ligase Complex
At the heart of this degradation pathway is the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4) with Cereblon (CRBN) as its substrate receptor.[1][2] This multi-protein complex is a key player in the ubiquitin-proteasome system (UPS), which is the cell's primary mechanism for degrading damaged or unnecessary proteins. The CRL4-CRBN complex is comprised of four key proteins:
-
Cullin 4 (CUL4A or CUL4B): A scaffold protein that provides the structural backbone of the complex.
-
Regulator of Cullins 1 (ROC1) or Ring-Box Protein 1 (RBX1): A RING finger protein that recruits the E2 ubiquitin-conjugating enzyme.
-
DNA Damage-Binding Protein 1 (DDB1): An adaptor protein that links the substrate receptor, CRBN, to the CUL4 scaffold.
-
Cereblon (CRBN): The substrate receptor that is responsible for recognizing and binding to specific proteins destined for degradation.[1]
In its natural state, the CRL4-CRBN complex targets a specific set of endogenous proteins for ubiquitination and subsequent degradation by the 26S proteasome. However, the discovery that small molecules can modulate the substrate specificity of CRBN has unlocked its therapeutic potential.
Mechanisms of CRBN-Mediated Protein Degradation
There are two primary classes of small molecules that hijack the CRL4-CRBN complex to induce the degradation of neo-substrates: molecular glues and PROTACs.
Molecular Glues: Inducing Novel Protein-Protein Interactions
Molecular glues are small molecules that induce a novel protein-protein interaction between CRBN and a target protein that would not normally be recognized.[2][3] The immunomodulatory imide drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide (B1683931) are the archetypal examples of molecular glues. These molecules bind to a hydrophobic pocket on CRBN, altering its surface conformation and creating a new binding interface for "neo-substrate" proteins, such as the transcription factors IKZF1 and IKZF3.[2][3] This induced proximity leads to the ubiquitination of the neo-substrate and its subsequent degradation by the proteasome.
References
In-Depth Technical Guide: Spectroscopic and Synthetic Data for a Thalidomide-Based PROTAC Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933) and its analogs have emerged as crucial components in the design of PROTACs, functioning as E3 ligase ligands that recruit the Cereblon (CRBN) E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The synthesis of PROTACs involves the conjugation of an E3 ligase ligand, a linker, and a target protein binder. The compound "Thalidomide-5-O-CH2-COO(t-Bu)" represents a versatile intermediate where the thalidomide moiety is functionalized with a linker precursor bearing a protected carboxylic acid. This guide focuses on the more extensively documented 4-O-substituted isomer, providing a practical framework for the synthesis and analysis of this class of molecules.
Spectroscopic Data
The following tables summarize the expected spectroscopic data for tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate . This data is compiled from typical values for similar structures and should be considered representative. Actual experimental values may vary slightly.
Table 1: ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.20 - 7.80 | m | 1H | Aromatic CH |
| 7.65 - 7.45 | m | 2H | Aromatic CH |
| 5.05 - 4.90 | dd | 1H | CH (glutarimide) |
| 4.70 | s | 2H | O-CH₂ |
| 2.90 - 2.70 | m | 3H | CH₂ & CH (glutarimide) |
| 2.20 - 2.05 | m | 1H | CH (glutarimide) |
| 1.50 | s | 9H | C(CH₃)₃ |
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 170.1 | C=O (glutarimide) |
| 168.5 | C=O (glutarimide) |
| 167.8 | C=O (phthalimide) |
| 167.2 | C=O (phthalimide) |
| 166.5 | C=O (ester) |
| 155.0 | Aromatic C-O |
| 136.0 | Aromatic C |
| 133.5 | Aromatic CH |
| 124.0 | Aromatic CH |
| 118.0 | Aromatic C |
| 115.5 | Aromatic CH |
| 82.5 | C(CH₃)₃ |
| 66.0 | O-CH₂ |
| 49.5 | CH (glutarimide) |
| 31.5 | CH₂ (glutarimide) |
| 28.0 | C(CH₃)₃ |
| 22.5 | CH₂ (glutarimide) |
Table 3: Mass Spectrometry Data
| Technique | Result |
| Molecular Formula | C₁₉H₂₀N₂O₇ |
| Molecular Weight | 388.37 g/mol |
| Electrospray Ionization (ESI-MS) | [M+H]⁺ = 389.13 |
| [M+Na]⁺ = 411.11 |
Experimental Protocol: Synthesis of tert-butyl 2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetate
The synthesis of the title compound is typically achieved through a Williamson ether synthesis, reacting 4-hydroxythalidomide with tert-butyl bromoacetate (B1195939).
Materials and Reagents:
-
4-Hydroxythalidomide
-
tert-Butyl bromoacetate
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 4-hydroxythalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) or cesium carbonate (1.5 eq).
-
Stirring: Stir the resulting suspension at room temperature for 30 minutes.
-
Addition of Alkylating Agent: Add tert-butyl bromoacetate (1.2 eq) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure product.
Visualizations
The following diagrams illustrate the synthetic pathway and the general workflow of the experimental protocol.
Caption: Synthetic pathway for Thalidomide-4-O-CH₂-COO(t-Bu).
Methodological & Application
Application Notes and Protocols for "Thalidomide-5-O-CH2-COO(t-Bu)" in PROTAC Assembly
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] Thalidomide (B1683933) and its analogs are widely used as ligands for the Cereblon (CRBN) E3 ligase, a component of the CRL4-CRBN complex.[1] The strategic design of the linker and its attachment point on the thalidomide scaffold is crucial for the efficacy and selectivity of the resulting PROTAC.[2]
"Thalidomide-5-O-CH2-COO(t-Bu)" is a key synthetic intermediate for the construction of CRBN-recruiting PROTACs.[3] This building block provides a convenient handle for linker attachment at the 5-position of the thalidomide phthalimide (B116566) ring via an ether linkage. The tert-butyl ester serves as a protecting group for the carboxylic acid, which, upon deprotection, allows for versatile conjugation to a POI ligand.[3] This document provides detailed application notes and protocols for the use of "Thalidomide-5-O-CH2-COO(t-Bu)" in the assembly and evaluation of PROTACs.
Mechanism of Action: Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein (POI) and the CRBN E3 ligase.[2] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[4] The linker connecting the thalidomide moiety and the POI ligand plays a critical role in the stability and geometry of this ternary complex, ultimately influencing the efficiency of protein degradation.
Caption: CRBN-mediated protein degradation by a thalidomide-based PROTAC.
Quantitative Data Summary
The choice of linker and its attachment point on the thalidomide scaffold significantly impacts the degradation efficiency (DC50) and maximal degradation (Dmax) of the resulting PROTAC. While specific data for PROTACs derived from "Thalidomide-5-O-CH2-COO(t-Bu)" is not extensively published in a comparative context, the following tables summarize representative data for thalidomide-based PROTACs with different linker attachment points to provide a basis for comparison.
Table 1: Comparative Degradation Efficiency of PROTACs with Different Thalidomide Linker Attachment Points
| Target Protein | PROTAC | Linker Attachment Point | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | dBET1 | 4-amino | MV4;11 | 8 | >95 | [Winter et al., 2015] |
| BRD4 | ARV-825 | 4-amino (Pomalidomide) | Jurkat | <1 | >95 | [Lu et al., 2015] |
| BTK | P13I | 5-amino (Pomalidomide) | MOLM-14 | 0.02 | >90 | [Zorba et al., 2018] |
| RIPK2 | Cmpd 1 | 5-O-PEG | THP-1 | 11 | ~90 | [Harris et al., 2017] |
Table 2: Physicochemical and Pharmacokinetic Properties of Thalidomide Conjugates
| Conjugate | Linker Attachment Point | In Vitro Plasma Half-life | Reference |
| Thalidomide-C4-linker | 4-position | Moderate | [Fischer et al., 2014] |
| Thalidomide-C5-linker | 5-position | Generally more stable | [Fischer et al., 2014] |
Experimental Protocols
Protocol 1: Deprotection of "Thalidomide-5-O-CH2-COO(t-Bu)"
This protocol describes the removal of the tert-butyl protecting group to yield the free carboxylic acid, "Thalidomide-5-O-CH2-COOH", which is ready for conjugation.
Materials:
-
Thalidomide-5-O-CH2-COO(t-Bu)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve Thalidomide-5-O-CH2-COO(t-Bu) (1.0 eq) in anhydrous DCM (0.1 M).
-
To the stirred solution, add TFA (10-20 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in DCM and wash sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield the crude "Thalidomide-5-O-CH2-COOH".
-
The crude product can often be used in the next step without further purification. If necessary, purification can be achieved by flash column chromatography.
Caption: Workflow for the deprotection of the tert-butyl ester.
Protocol 2: Amide Bond Formation for PROTAC Synthesis
This protocol describes the coupling of the deprotected "Thalidomide-5-O-CH2-COOH" with an amine-functionalized POI ligand using HATU as a coupling reagent.
Materials:
-
Thalidomide-5-O-CH2-COOH
-
Amine-functionalized POI ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve Thalidomide-5-O-CH2-COOH (1.0 eq) in anhydrous DMF (0.1 M) under an inert atmosphere (e.g., nitrogen or argon).
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the amine-functionalized POI ligand (1.0-1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude PROTAC by flash column chromatography or preparative HPLC.
Caption: Workflow for amide coupling to synthesize the PROTAC.
Protocol 3: Evaluation of PROTAC-Mediated Protein Degradation by Western Blot
This protocol outlines the steps to quantify the degradation of the target protein in cultured cells following PROTAC treatment.[2]
Materials:
-
Cultured cells expressing the POI
-
PROTAC stock solution in DMSO
-
Vehicle control (DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of the PROTAC and a vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples.
-
Denature the proteins by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the POI and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 4: Assessment of Ternary Complex Formation using Bioluminescence Resonance Energy Transfer (BRET)
This protocol provides a general framework for using BRET to assess the formation of the POI-PROTAC-CRBN ternary complex in live cells.[5]
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression vectors for:
-
POI fused to a BRET donor (e.g., NanoLuc luciferase)
-
CRBN fused to a BRET acceptor (e.g., HaloTag or fluorescent protein)
-
-
Transfection reagent
-
PROTAC of interest
-
BRET substrate (e.g., furimazine for NanoLuc)
-
Microplate reader capable of measuring BRET signals
Procedure:
-
Cell Transfection:
-
Co-transfect cells with the expression vectors for the BRET donor-fused POI and the BRET acceptor-fused CRBN.
-
Seed the transfected cells into a 96-well plate.
-
-
PROTAC Treatment:
-
Treat the cells with a serial dilution of the PROTAC or vehicle control.
-
Incubate for a sufficient time to allow for complex formation (typically 1-4 hours).
-
-
BRET Measurement:
-
Add the BRET substrate to the wells.
-
Measure the luminescence signals at the donor and acceptor emission wavelengths using a microplate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission) for each well.
-
Plot the BRET ratio as a function of PROTAC concentration to generate a dose-response curve, which reflects the formation of the ternary complex.
-
Conclusion
"Thalidomide-5-O-CH2-COO(t-Bu)" is a valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the field of targeted protein degradation, from the initial chemical synthesis to the biological evaluation of the final PROTAC molecules. Careful consideration of the linker chemistry and attachment point is paramount for the successful development of potent and selective protein degraders.
References
Application Notes and Protocols: Step-by-Step Synthesis of a PROTAC Using a Thalidomide Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][4] Thalidomide (B1683933) and its analogs, such as pomalidomide (B1683931) and lenalidomide, are widely used as E3 ligase ligands because they effectively bind to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[5][][7][8]
This document provides detailed protocols for the step-by-step synthesis of a PROTAC using a thalidomide intermediate. Two common synthetic strategies are presented: traditional amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.
Mechanism of Action: CRBN-Mediated Protein Degradation
A PROTAC utilizing a thalidomide-based ligand orchestrates the formation of a ternary complex between the target protein and the CRBN E3 ligase.[5][9] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[5] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another degradation cycle.[5]
Caption: Mechanism of action of a thalidomide-based PROTAC.
Synthetic Strategies and Protocols
The synthesis of a thalidomide-based PROTAC generally involves three main stages:
-
Synthesis of the thalidomide-linker intermediate.
-
Synthesis of the POI ligand with a suitable functional group.
-
Conjugation of the thalidomide-linker and the POI ligand.
Below are two detailed protocols for the synthesis of a generic PROTAC, illustrating both amide bond formation and click chemistry approaches.
Protocol 1: Synthesis via Amide Bond Formation
This protocol describes the synthesis of a PROTAC by forming an amide bond between a thalidomide intermediate bearing a carboxylic acid and a POI ligand with an amine handle.
Caption: General workflow for PROTAC synthesis via amide bond formation.
Step 1: Synthesis of Thalidomide-Linker-COOH Intermediate
-
Synthesis of 4-Hydroxythalidomide:
-
To a solution of 3-aminoglutarimide hydrochloride (1 eq.) in pyridine, add triethylamine (B128534) (2.2 eq.) and 3-hydroxyphthalic anhydride (B1165640) (1 eq.).[10]
-
Heat the reaction mixture to reflux and stir for 3-4 hours, monitoring by Thin Layer Chromatography (TLC).[10]
-
After cooling, pour the mixture into ice water and acidify with HCl to precipitate the product.
-
Filter, wash with water, and dry to yield 4-hydroxythalidomide.
-
-
Alkylation of 4-Hydroxythalidomide:
-
To a solution of 4-hydroxythalidomide (1 eq.) in anhydrous DMF, add K₂CO₃ (2-3 eq.).[10]
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of an alkyl bromide linker with a protected carboxylic acid (e.g., tert-butyl 4-bromobutanoate, 1.2 eq.) in DMF.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.[10]
-
After completion, cool the reaction, filter off the salts, and extract the product with ethyl acetate. Wash with water and brine, then purify by column chromatography.
-
-
Deprotection of the Carboxylic Acid:
-
Dissolve the resulting ester in dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) (e.g., 20% v/v) and stir at room temperature for 1-4 hours.[11]
-
Remove the solvent and excess acid under reduced pressure to obtain the final thalidomide-linker-COOH intermediate.
-
Step 2: Coupling with POI-NH₂
-
Amide Bond Formation:
-
Dissolve the thalidomide-linker-COOH intermediate (1 eq.) in DMF.
-
Add a coupling reagent such as HATU (1.1 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3 eq.).[11]
-
Stir for 10 minutes, then add the POI ligand with a primary or secondary amine (POI-NH₂, 1.2 eq.).
-
Stir the reaction at room temperature for 2-12 hours until completion (monitored by LC-MS).
-
Quench the reaction with water and extract the final PROTAC product with an organic solvent.
-
Purify by preparative HPLC to yield the final PROTAC.
-
| Step | Starting Materials | Key Reagents | Typical Yield (%) | Purity (%) |
| 1.1 | 3-Aminoglutarimide HCl, 3-Hydroxyphthalic anhydride | Pyridine, Triethylamine | 60-75 | >95 |
| 1.2 | 4-Hydroxythalidomide, tert-butyl 4-bromobutanoate | K₂CO₃, DMF | 50-70 | >95 |
| 1.3 | Thalidomide-linker-ester | TFA, DCM | 90-99 | >95 |
| 2.1 | Thalidomide-linker-COOH, POI-NH₂ | HATU, DIPEA, DMF | 30-60 | >98 |
Table 1: Representative quantitative data for PROTAC synthesis via amide bond formation.
Protocol 2: Synthesis via Click Chemistry
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used click chemistry reaction for PROTAC synthesis.[4][][13] This method involves coupling a thalidomide-linker-azide with a POI-linker-alkyne.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
Experimental protocol for deprotection of "Thalidomide-5-O-CH2-COO(t-Bu)"
Application Note: Deprotection of Thalidomide-5-O-CH2-COO(t-Bu)
Introduction
This document provides a detailed experimental protocol for the deprotection of the tert-butyl ester, "Thalidomide-5-O-CH2-COO(t-Bu)," to yield the corresponding carboxylic acid, "Thalidomide-5-O-CH2-COOH." The tert-butyl ester is a common protecting group for carboxylic acids due to its stability under a wide range of chemical conditions and its facile removal under acidic conditions. The most prevalent method for the cleavage of tert-butyl esters is treatment with trifluoroacetic acid (TFA). This protocol outlines the standard procedure using TFA in dichloromethane (B109758) (DCM), along with methods for monitoring the reaction and purifying the final product.
While the thalidomide (B1683933) core is generally stable, the acidic conditions required for deprotection may lead to side reactions. Therefore, careful monitoring of the reaction is crucial. Studies on thalidomide's stability have shown it to be relatively stable under moderately acidic conditions, such as those used in some oral formulations.[1][2][3] However, the stronger acidity of TFA warrants caution. The phthalimide (B116566) and glutarimide (B196013) rings are key structural features of thalidomide, and their integrity should be confirmed after deprotection.[4]
Reaction Principle
The deprotection of a tert-butyl ester with trifluoroacetic acid proceeds through an acid-catalyzed elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the ester by TFA. This is followed by the departure of the stable tert-butyl cation, which is subsequently deprotonated to form isobutylene (B52900) gas.[5][6][7] The resulting carboxylic acid is obtained after the removal of the solvent and excess acid.
Experimental Protocol
Materials and Reagents
-
Thalidomide-5-O-CH2-COO(t-Bu)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4)
-
Deionized water
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing solvent (e.g., ethyl acetate (B1210297)/hexanes or dichloromethane/methanol)
-
High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass spectrometer
Procedure
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Thalidomide-5-O-CH2-COO(t-Bu) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Place the flask in an ice bath to cool the solution to 0 °C.
-
-
Deprotection Reaction:
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common starting ratio is a 1:1 mixture of DCM and TFA by volume.[8] The amount of TFA can be adjusted based on the reaction progress.
-
After the addition of TFA, remove the ice bath and allow the reaction to stir at room temperature.
-
Caution: The reaction may produce isobutylene gas, so ensure the reaction is performed in a well-ventilated fume hood and is not in a closed system.[5]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
For TLC analysis, spot the reaction mixture on a silica (B1680970) gel plate and elute with an appropriate solvent system (e.g., 10% methanol (B129727) in dichloromethane). The product, being a carboxylic acid, should have a lower Rf value than the starting material.
-
For HPLC analysis, a reverse-phase column (e.g., C18) with a gradient of water/acetonitrile containing 0.1% TFA is typically suitable.
-
The reaction is considered complete when the starting material is no longer detectable. This typically takes 1-4 hours.
-
-
Work-up:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the majority of the DCM and TFA.
-
To aid in the removal of residual TFA, add toluene to the residue and evaporate under reduced pressure. Repeat this step 2-3 times.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with deionized water, saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. Note: Some of the carboxylic acid product may partition into the basic aqueous layer as its carboxylate salt. To recover this, the aqueous layer can be acidified with 1 M HCl and then extracted with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
The crude "Thalidomide-5-O-CH2-COOH" can be purified by recrystallization. Common solvent systems for the purification of thalidomide derivatives include dimethyl sulfoxide (B87167) (DMSO)/water or dimethylformamide (DMF)/water mixtures.[9][10]
-
Alternatively, purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).
-
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Assess the final purity using HPLC.[1]
-
Data Presentation
| Parameter | Starting Material (Thalidomide-5-O-CH2-COO(t-Bu)) | Product (Thalidomide-5-O-CH2-COOH) |
| Molecular Weight | Calculated MW of starting material | Calculated MW of product |
| Appearance | White to off-white solid | White to off-white solid |
| Rf (TLC) | Typical Rf value and solvent system | Typical Rf value and solvent system |
| HPLC Retention Time | Typical retention time and conditions | Typical retention time and conditions |
| ¹H NMR | Expected chemical shifts and multiplicities | Expected chemical shifts and multiplicities |
| Mass Spectrum (m/z) | Expected [M+H]⁺ or other adducts | Expected [M+H]⁺ or other adducts |
Visualizations
Caption: Mechanism of TFA-mediated deprotection of the tert-butyl ester.
References
- 1. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. Stability of an extemporaneously prepared thalidomide suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. wjbphs.com [wjbphs.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Acids - Wordpress [reagents.acsgcipr.org]
- 8. rsc.org [rsc.org]
- 9. WO2017081701A1 - An improved process for the preparation of thalidomide - Google Patents [patents.google.com]
- 10. CN102924432A - Preparation method of high-purity thalidomide - Google Patents [patents.google.com]
Application Notes and Protocols for the Use of Thalidomide-5-O-CH2-COO(t-Bu) in Molecular Glue Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: Harnessing a Versatile Chemical Tool for Targeted Protein Degradation
Thalidomide-5-O-CH2-COO(t-Bu) is a specialized chemical intermediate derived from thalidomide (B1683933), a foundational molecule in the field of targeted protein degradation (TPD). This compound serves as a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN), a key component of the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex. Its primary utility lies in its role as a versatile starting point for the synthesis of novel molecular glues.
Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a "neosubstrate"—a protein not typically targeted by that ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the neosubstrate. Thalidomide and its clinical analogs, lenalidomide (B1683929) and pomalidomide, are quintessential examples of molecular glues that function by recruiting neosubstrates like the transcription factors IKZF1 and IKZF3 to CRBN for degradation.[1][2][3]
The structure of Thalidomide-5-O-CH2-COO(t-Bu) features the critical glutarimide (B196013) moiety required for CRBN binding, along with a protected carboxylic acid linker at the 5-position of the phthalimide (B116566) ring.[4][5] The tert-butyl (t-Bu) protecting group can be readily removed under acidic conditions, revealing a carboxylic acid handle.[4][5] This handle allows for the strategic chemical modification of the thalidomide scaffold to create libraries of new analogs, enabling the exploration of novel neosubstrate profiles and the development of next-generation molecular glues.
These application notes provide a comprehensive guide to utilizing Thalidomide-5-O-CH2-COO(t-Bu) for the discovery and characterization of new molecular glues. This includes protocols for its chemical modification, and detailed methodologies for assessing CRBN binding, ternary complex formation, in vitro ubiquitination, and cellular degradation of target proteins.
Mechanism of Action: CRBN-Mediated Protein Degradation
Molecular glues derived from thalidomide analogs leverage the cell's own ubiquitin-proteasome system (UPS) to achieve targeted protein degradation. The process is initiated by the binding of the molecular glue to a specific pocket on the CRBN protein. This binding event subtly alters the surface of CRBN, creating a new interface that can recognize and bind to specific structural motifs, often a β-hairpin containing a critical glycine (B1666218) residue (a "G-loop"), on neosubstrate proteins.[6][7] This results in the formation of a stable ternary complex, bringing the neosubstrate into close proximity with the enzymatic machinery of the CRL4^CRBN^ E3 ligase complex. The E3 ligase then facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the neosubstrate. The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which recognizes, unfolds, and degrades the tagged neosubstrate. The molecular glue is then released to facilitate further rounds of degradation, acting in a catalytic manner.
Quantitative Data Summary: CRBN Ligands and Neosubstrate Degradation
The following table summarizes representative quantitative data for established thalidomide-based CRBN ligands. These values provide a benchmark for researchers developing new molecular glues. The precise binding affinity and degradation efficiency of molecular glues derived from Thalidomide-5-O-CH2-COO(t-Bu) must be determined experimentally.
| Compound | Binding Affinity (Kd) to CRBN | Target Neosubstrate | DC50 | Dmax (%) | Assay System | Reference |
| Thalidomide | ~250 nM | IKZF1 | ~1.7 µM | ~69% | HiBiT in MM.1S cells (24h) | [8] |
| Lenalidomide | ~178 nM | IKZF1 | ~18 nM | >90% | Jurkat-IKZF1-HiBiT (20h) | [8] |
| Pomalidomide | ~157 nM | IKZF1 | ~6 nM | ~86% | Jurkat-IKZF1-HiBiT (20h) | [8] |
| Pomalidomide | - | GSPT1 | >10 µM | <10% | HEK293-GSPT1-HiBiT (20h) | [8] |
| CC-885 | - | GSPT1 | ~170 pM | >90% | HEK293-GSPT1-HiBiT (20h) | [8] |
-
Kd (Dissociation Constant): A measure of binding affinity; a lower Kd indicates stronger binding.
-
DC50 (Degradation Concentration 50%): The concentration of the compound that results in 50% degradation of the target protein.
-
Dmax (Maximum Degradation): The maximum percentage of protein degradation achieved at saturating compound concentrations.
Experimental Protocols
The following protocols provide a comprehensive framework for the synthesis, screening, and characterization of novel molecular glues derived from Thalidomide-5-O-CH2-COO(t-Bu).
References
- 1. Unveiling the hidden interactome of CRBN molecular glues with chemoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. semanticscholar.org [semanticscholar.org]
- 4. biorxiv.org [biorxiv.org]
- 5. White Paper: Discovering & Advancing Molecular Glues Using a Cooperativity-Based Approach - Oncodesign Services [oncodesign-services.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
Application Notes and Protocols: Coupling Reactions for "Thalidomide-5-O-CH2-COO(t-Bu)" with Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the coupling of a protected thalidomide (B1683933) derivative, "Thalidomide-5-O-CH2-COO(t-Bu)," with various amine-terminated linkers. This thalidomide derivative is a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] The thalidomide moiety acts as a ligand for the Cereblon (CRBN) E3 ligase.[2]
The synthetic strategy involves two key steps: the deprotection of the tert-butyl ester to yield the free carboxylic acid, "Thalidomide-5-O-CH2-COOH," followed by the amide coupling of this acid with an amine-functionalized linker. These protocols are designed to be a comprehensive guide for researchers in drug discovery and chemical biology.
Signaling Pathway and Mechanism of Action
The ultimate goal of synthesizing thalidomide-linker conjugates is to create PROTACs that can induce the degradation of a target Protein of Interest (POI). The thalidomide part of the molecule binds to the CRBN E3 ligase. The other end of the PROTAC, which is attached via the linker, binds to the POI. This brings the POI in close proximity to the E3 ligase, facilitating the transfer of ubiquitin to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Experimental Protocols
The overall experimental workflow involves the deprotection of the tert-butyl ester followed by the coupling with an amine-terminated linker.
Protocol 1: Deprotection of "Thalidomide-5-O-CH2-COO(t-Bu)"
This protocol describes the removal of the tert-butyl protecting group to yield the free carboxylic acid, which is essential for the subsequent coupling reaction.
Materials and Reagents:
-
Thalidomide-5-O-CH2-COO(t-Bu)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve Thalidomide-5-O-CH2-COO(t-Bu) in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). A typical concentration is 0.1 M.
-
Stir the solution at room temperature for 2-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, remove the DCM and TFA under reduced pressure using a rotary evaporator.
-
Dissolve the residue in DCM and wash sequentially with water (2x) and saturated aqueous sodium bicarbonate solution (2x) to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude "Thalidomide-5-O-CH2-COOH".
-
The crude product can be used in the next step without further purification if deemed sufficiently pure by analysis (e.g., ¹H NMR, LC-MS).
Expected Yield: Quantitative or near-quantitative yields are typically observed for this deprotection step.
Protocol 2: Amide Coupling with Amine-Terminated Linkers
This protocol outlines a general procedure for the amide bond formation between "Thalidomide-5-O-CH2-COOH" and a generic amine-terminated linker. The stoichiometry and reaction conditions may require optimization depending on the specific linker used.
Materials and Reagents:
-
Thalidomide-5-O-CH2-COOH
-
Amine-terminated linker (e.g., PEG-amine, alkyl-diamine)
-
Anhydrous Dimethylformamide (DMF)
-
Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU, or EDC with HOBt.
-
Non-nucleophilic base: N,N-Diisopropylethylamine (DIPEA)
-
Water
-
Ethyl acetate (B1210297) (EtOAc) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
TLC plates and appropriate solvent system
Procedure:
-
Dissolve "Thalidomide-5-O-CH2-COOH" (1.0 equivalent) in anhydrous DMF to make a 0.1 M solution.
-
To this solution, add the coupling reagent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve the amine-terminated linker (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the solution of the amine linker to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature until completion. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, quench by adding water.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane).
Data Presentation
The following tables summarize quantitative data for representative coupling reactions of thalidomide derivatives with various linkers.
Table 1: Coupling of Thalidomide Derivatives with Amine-Terminated Linkers
| Thalidomide Derivative | Linker | Coupling Reagents | Solvent | Yield (%) | Purity | Reference |
| 4-Hydroxythalidomide derivative | 1,4-diaminobutane | DIPEA | DMF | 48% | Not specified | [3] |
| 4-Fluorothalidomide | Propargylamine | DIPEA | DMSO | Not specified | Not specified | [4] |
| Pomalidomide | Secondary amines | DIPEA | DMSO | Generally higher than primary amines | Not specified | [4] |
| JQ1 carboxylic acid | Cereblon-linker amine | PyAOP, N-methylimidazole | Not specified | Not specified | Not specified | [5] |
Table 2: Characterization Data for a Representative Thalidomide-Linker Conjugate
| Analytical Method | Observed Data |
| LC-MS | Confirmation of the expected molecular weight of the final product. Purity is often determined by the peak area in the chromatogram (e.g., >95%). |
| ¹H NMR | Presence of characteristic peaks for both the thalidomide moiety and the specific linker. Disappearance of the carboxylic acid proton signal and appearance of a new amide proton signal. |
| ¹³C NMR | Appearance of new signals corresponding to the carbons of the linker and the newly formed amide carbonyl. |
Mandatory Visualization
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Deprotection | Insufficient reaction time or acid concentration. | Increase reaction time and monitor by LC-MS. Ensure anhydrous conditions. |
| Low Coupling Yield | Incomplete activation of the carboxylic acid. Poor nucleophilicity of the amine. Steric hindrance. | Use a more efficient coupling reagent (e.g., PyAOP). Increase the equivalents of the coupling reagent and base. Increase reaction temperature slightly. |
| Side Product Formation | Racemization at the chiral center of thalidomide. Reaction with other functional groups. | Use coupling additives like HOBt to suppress racemization. Protect other reactive functional groups on the linker if necessary. |
| Difficulty in Purification | Similar polarity of starting materials and product. | Optimize the eluent system for column chromatography. Consider reverse-phase HPLC for purification of highly polar compounds. |
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the successful coupling of "Thalidomide-5-O-CH2-COO(t-Bu)" with a variety of amine-terminated linkers. These methods are fundamental to the synthesis of thalidomide-based PROTACs, a promising class of therapeutics for targeted protein degradation. Careful optimization of reaction conditions and rigorous characterization of the final products are crucial for the development of potent and specific protein degraders.
References
Designing Potent and Selective Protein Degraders: Application Notes for PROTACs Utilizing "Thalidomide-5-O-CH2-COO(t-Bu)"
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the design and synthesis of Proteolysis Targeting Chimeras (PROTACs) using "Thalidomide-5-O-CH2-COO(t-Bu)" as a key building block for recruiting the Cereblon (CRBN) E3 ubiquitin ligase. These guidelines are intended to assist researchers in the development of novel therapeutics for targeted protein degradation.
Introduction to Thalidomide-Based PROTACs
PROTACs are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs).[1] A typical PROTAC consists of three components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1]
Thalidomide (B1683933) and its analogs are well-established ligands for the CRBN E3 ligase.[2] By incorporating a thalidomide-based moiety, a PROTAC can recruit the CRBN E3 ligase complex to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3] The starting material, "Thalidomide-5-O-CH2-COO(t-Bu)," is a valuable intermediate where the tert-butyl (t-Bu) group serves as a protecting group for the carboxylic acid. This carboxylic acid functionality, once deprotected, provides a convenient attachment point for a linker, which is then connected to a ligand for the target protein.
Mechanism of Action: CRBN-Mediated Protein Degradation
The fundamental role of a PROTAC synthesized from "Thalidomide-5-O-CH2-COO(t-Bu)" is to induce proximity between the target protein and the CRBN E3 ligase complex. This process involves several key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the POI via its target-specific ligand and to the CRBN E3 ligase through its thalidomide head. This brings the POI and the E3 ligase into close proximity, forming a ternary complex.
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
-
Catalytic Cycle: The PROTAC molecule is not degraded in this process and is released to induce the degradation of another POI molecule, thus acting catalytically.
Application Example: Targeting BRD4 with a JQ1-Based PROTAC
Bromodomain-containing protein 4 (BRD4) is a well-validated cancer target.[4] The small molecule JQ1 is a potent inhibitor of BRD4.[5] Here, we outline the design and evaluation of a hypothetical BRD4-targeting PROTAC, designated "PROTAC-AB1," synthesized using the deprotected form of "Thalidomide-5-O-CH2-COO(t-Bu)" and a JQ1 analog.
Quantitative Data Summary
The efficacy of PROTACs is typically assessed by their ability to induce the degradation of the target protein, quantified by the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of target protein degradation).[6] The following table summarizes representative data for well-characterized BRD4-targeting PROTACs, such as ARV-825, which utilizes a CRBN ligand.[4][7]
| PROTAC | Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | BRD4 | Pomalidomide (CRBN) | Burkitt's Lymphoma | <1 | >90 | [4][7] |
| dBET1 | BRD4 | Thalidomide (CRBN) | AML cells | <100 | >90 | [6] |
| MZ1 | BRD4 | VHL | HeLa | ~25 | >90 | [6] |
Experimental Protocols
This protocol describes a general two-step synthesis of a BRD4-targeting PROTAC starting from "Thalidomide-5-O-CH2-COO(t-Bu)".
Step 1: Deprotection of "Thalidomide-5-O-CH2-COO(t-Bu)"
-
Dissolve "Thalidomide-5-O-CH2-COO(t-Bu)" in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add an excess of trifluoroacetic acid (TFA) to the solution at 0°C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent and TFA under reduced pressure to yield the deprotected "Thalidomide-5-O-CH2-COOH".
Step 2: Coupling of "Thalidomide-5-O-CH2-COOH" to a JQ1-Linker Amine
-
Dissolve "Thalidomide-5-O-CH2-COOH" (1 equivalent) in anhydrous dimethylformamide (DMF).
-
Add a peptide coupling reagent such as HATU (1.1 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (2 equivalents).
-
Stir the mixture for 15 minutes at room temperature.
-
Add the JQ1 derivative with a linker terminating in an amine group (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the final PROTAC-AB1.
This is the primary assay to quantify the degradation of the target protein.[6]
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) at an appropriate density and allow them to adhere overnight.[8] Treat the cells with a dose-response range of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a set time, typically 24 hours.[9]
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific for BRD4 and a loading control (e.g., α-tubulin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Perform densitometry analysis on the Western blot bands to quantify the percentage of remaining BRD4 protein relative to the vehicle-treated control. This data is used to determine the DC50 and Dmax values.[9]
Conclusion
"Thalidomide-5-O-CH2-COO(t-Bu)" is a versatile and valuable building block for the synthesis of CRBN-recruiting PROTACs. The protocols and data presented herein provide a foundational framework for researchers to design, synthesize, and evaluate novel protein degraders for a wide range of therapeutic targets. Rigorous experimental validation, as outlined in the provided protocols, is crucial for the successful development of potent and selective PROTACs.
References
- 1. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Confirmation of CRBN Engagement by Thalidomide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide (B1683933) and its derivatives, including lenalidomide (B1683929) and pomalidomide, are cornerstone immunomodulatory drugs (IMiDs) that exert their therapeutic effects by binding to the Cereblon (CRBN) protein.[1][2] CRBN is a substrate receptor within the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^).[1] The binding of thalidomide derivatives to CRBN modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates" not typically targeted by this complex.[2][3] This mechanism is fundamental to their anti-cancer activities and has been harnessed in the development of Proteolysis Targeting Chimeras (PROTACs), which use a CRBN ligand to hijack the CRL4^CRBN^ complex for targeted protein degradation.[4][5]
Robust and quantitative in vitro assays are essential to confirm the direct engagement of novel thalidomide derivatives with CRBN, a critical first step in the development of new therapeutics and PROTACs. These application notes provide detailed protocols for key in vitro assays designed to characterize the binding and functional consequences of this interaction.
Signaling Pathway of CRBN Engagement and Neosubstrate Degradation
Thalidomide derivatives act as a "molecular glue" between CRBN and its neosubstrates.[6] Upon binding of a thalidomide derivative to a specific pocket in CRBN, a conformational change occurs that creates a new binding surface for neosubstrate proteins, such as Ikaros (IKZF1) and Aiolos (IKZF3).[6] This ternary complex formation (CRBN-ligand-neosubstrate) leads to the polyubiquitination of the neosubstrate by the CRL4^CRBN^ E3 ligase complex, marking it for degradation by the 26S proteasome.[4][7]
References
- 1. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell-Based Assays of PROTACs Derived from "Thalidomide-5-O-CH2-COO(t-Bu)"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's own ubiquitin-proteasome system.[1] This is achieved through their heterobifunctional nature, consisting of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] Thalidomide (B1683933) and its derivatives are widely utilized as E3 ligase ligands, specifically recruiting the Cereblon (CRBN) substrate receptor of the CULLIN-RING Ligase 4 (CRL4) E3 complex.[2][3] PROTACs derived from "Thalidomide-5-O-CH2-COO(t-Bu)" fall into this class, acting as a molecular bridge to induce the formation of a ternary complex between the POI and the CRL4-CRBN E3 ligase, leading to the ubiquitination and subsequent degradation of the POI.[2]
These application notes provide detailed protocols for a suite of cell-based assays to comprehensively evaluate the efficacy and mechanism of action of PROTACs derived from "Thalidomide-5-O-CH2-COO(t-Bu)".
Mechanism of Action & Signaling Pathway
Thalidomide-based PROTACs function by inducing the selective degradation of a target protein. This process initiates with the formation of a ternary complex involving the PROTAC, the target protein, and the CRBN E3 ligase.[4] This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein.[2] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2] The degradation of the target protein can disrupt downstream signaling pathways, leading to desired therapeutic effects such as the inhibition of cancer cell proliferation.[5]
Data Presentation: Quantitative Summary of PROTAC Activity
The efficacy of a PROTAC is primarily defined by its ability to induce potent and extensive degradation of the target protein, typically quantified by the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax). The following table summarizes representative data for a hypothetical PROTAC derived from "Thalidomide-5-O-CH2-COO(t-Bu)" targeting a protein of interest (POI).
| PROTAC ID | E3 Ligase Recruited | Cell Line | Assay Method | DC50 (nM) | Dmax (%) |
| PROTAC-A | Cereblon (CRBN) | HeLa | Western Blot | 15 | >90 |
| PROTAC-A | Cereblon (CRBN) | HEK293 | HiBiT Assay | 12 | >95 |
| PROTAC-B | Cereblon (CRBN) | Jurkat | Western Blot | 50 | 85 |
| PROTAC-B | Cereblon (CRBN) | MOLM-14 | HiBiT Assay | 45 | 88 |
Experimental Protocols
A comprehensive evaluation of a PROTAC's activity involves a series of cell-based assays. The following protocols outline key experiments for characterizing PROTACs derived from "Thalidomide-5-O-CH2-COO(t-Bu)".
Protein Degradation Assay
Objective: To quantify the dose-dependent degradation of the target protein induced by the PROTAC.
A. Western Blot Protocol [6]
-
Materials:
-
Cells expressing the protein of interest.
-
PROTAC derived from "Thalidomide-5-O-CH2-COO(t-Bu)".
-
DMSO (vehicle control).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, PVDF or nitrocellulose membranes.
-
Primary antibodies against the target protein and a loading control (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
-
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.[1]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by SDS-PAGE.
-
Immunoblotting: Transfer proteins to a membrane and block with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody. Visualize bands using an ECL substrate.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
B. HiBiT-Based Lytic Degradation Assay [7]
-
Objective: A high-throughput method to quantify target protein degradation.
-
Materials:
-
Cell line engineered to express the target protein tagged with HiBiT.
-
White, opaque 96-well plates.
-
PROTAC.
-
Nano-Glo® HiBiT Lytic Detection System.
-
-
Protocol:
-
Cell Seeding: Plate the HiBiT-tagged cells in a 96-well plate.
-
Treatment: Add the PROTAC at various concentrations.
-
Detection: At desired time points, add the HiBiT lytic detection reagent according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader. A decrease in luminescence corresponds to the degradation of the HiBiT-tagged protein.
-
Cell Viability Assay
Objective: To assess the effect of PROTAC-induced protein degradation on cell proliferation and viability.[]
A. CellTiter-Glo® Luminescent Cell Viability Assay [9]
-
Materials:
-
Cells of interest.
-
White, opaque 96-well plates.
-
PROTAC.
-
CellTiter-Glo® Reagent.
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: Treat cells with a serial dilution of the PROTAC for a specified duration (e.g., 72 hours).
-
Assay: Equilibrate the plate to room temperature. Add CellTiter-Glo® Reagent to each well.
-
Measurement: Mix and incubate according to the manufacturer's protocol. Measure luminescence to determine the number of viable cells.
-
B. CCK-8 Colorimetric Assay [5]
-
Materials:
-
Cells of interest.
-
Clear 96-well plates.
-
PROTAC.
-
Cell Counting Kit-8 (CCK-8) reagent.
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat cells with a serial dilution of the PROTAC for a specified duration.
-
Assay: Add CCK-8 solution to each well and incubate.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Target Engagement Assay
Objective: To confirm that the PROTAC binds to the target protein and/or the E3 ligase within the cellular environment.[10]
NanoBRET™ Target Engagement Assay [11]
-
Principle: This assay measures the binding of a compound to a target protein in live cells by detecting the energy transfer (BRET) between a NanoLuc® luciferase-tagged protein and a fluorescent tracer that binds to the same protein. Competition by the PROTAC for binding to the target reduces the BRET signal.
-
Materials:
-
Cells expressing the NanoLuc®-tagged target protein or CRBN.
-
NanoBRET™ tracer specific for the target protein or CRBN.
-
PROTAC.
-
Optically clear-bottom 96-well plates.
-
-
Protocol:
-
Cell Transfection/Seeding: Use cells stably or transiently expressing the NanoLuc® fusion protein.
-
Treatment: Treat the cells with the PROTAC at various concentrations, followed by the addition of the specific NanoBRET™ tracer.
-
Detection: Add the Nano-Glo® substrate.
-
Measurement: Measure the donor and acceptor emission signals to calculate the NanoBRET™ ratio. A decrease in the ratio indicates target engagement by the PROTAC.
-
Conclusion
The successful development of PROTACs derived from "Thalidomide-5-O-CH2-COO(t-Bu)" relies on a systematic and rigorous evaluation of their biological activity. The cell-based assays detailed in these application notes provide a comprehensive framework for characterizing the potency, efficacy, and mechanism of action of these novel therapeutic agents. By employing these protocols, researchers can generate robust and reproducible data to guide the optimization and advancement of promising PROTAC candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PROTAC-induced protein structural dynamics in targeted protein degradation | eLife [elifesciences.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Conjugating a Protein Ligand to a Thalidomide Intermediate for PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the conjugation of a protein ligand to a thalidomide (B1683933) intermediate, a critical step in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1] Thalidomide and its analogs, such as pomalidomide (B1683931) and lenalidomide, are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase, making them essential components in the design of many PROTACs.[2]
This guide outlines common chemical strategies for this conjugation, provides step-by-step experimental protocols, and presents key quantitative data for consideration during the development of thalidomide-based PROTACs.
Principle of PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase.[3] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[4] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[4] The thalidomide moiety of the PROTAC serves to recruit the CRL4^CRBN^ E3 ubiquitin ligase complex.[1]
Caption: Mechanism of action of a thalidomide-based PROTAC.
Key Chemical Intermediates
The synthesis of thalidomide-based PROTACs is often streamlined by using thalidomide intermediates that are pre-functionalized with a linker ending in a reactive group. This allows for a modular approach to PROTAC synthesis. Common intermediates include:
-
Thalidomide-Linker-Halide (e.g., Thalidomide-O-C2-Br): The terminal bromine is a good leaving group for nucleophilic substitution reactions.[1]
-
Thalidomide-Linker-Tosyl (e.g., Thalidomide-NH-PEG8-Ts): The tosyl group is an excellent leaving group, facilitating conjugation with nucleophiles like primary amines.[5]
-
Thalidomide-Linker-Azide (e.g., Pomalidomide-C5-azide): The azide (B81097) group is used for "click chemistry" reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[6]
-
Thalidomide-Linker-Alcohol (e.g., Thalidomide-O-PEG3-alcohol): The hydroxyl group can be coupled with a carboxylic acid on the protein ligand via a Mitsunobu reaction.[7]
-
4-Fluorothalidomide: This intermediate allows for nucleophilic aromatic substitution (SNAr) with amine-containing linkers.[3]
Experimental Protocols
The following protocols describe common methods for conjugating a protein ligand to a thalidomide intermediate. The choice of protocol depends on the functional groups present on the protein ligand and the thalidomide-linker.
Protocol 1: Nucleophilic Substitution with a Tosylated Thalidomide Intermediate
This protocol is suitable for protein ligands containing a primary or secondary amine.
Principle: The amine on the protein ligand acts as a nucleophile, displacing the tosyl group on the thalidomide-linker to form a stable amine linkage. A non-nucleophilic base is used to neutralize the p-toluenesulfonic acid byproduct.[5]
Caption: Experimental workflow for nucleophilic substitution.
Materials and Reagents:
-
Thalidomide-NH-PEG8-Ts[5]
-
Protein ligand with a primary or secondary amine functional group
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[5]
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)[5]
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)[5]
-
Nuclear Magnetic Resonance (NMR) Spectrometer[5]
Procedure:
-
Preparation: Prepare stock solutions of Thalidomide-NH-PEG8-Ts and the protein ligand in anhydrous DMF or DMSO.[5]
-
Reaction Setup: In a clean, dry reaction vial, add the protein ligand solution (1.0 equivalent). Subsequently, add the Thalidomide-NH-PEG8-Ts solution (1.0 - 1.2 equivalents). A slight excess of the thalidomide linker can help drive the reaction to completion.[5] Finally, add a non-nucleophilic base, such as DIPEA or TEA (2.0 - 3.0 equivalents), to the reaction mixture.[5]
-
Reaction Conditions: Stir the reaction mixture at room temperature (20-25°C). The temperature can be elevated to 37-50°C to increase the reaction rate.[5]
-
Monitoring: Monitor the progress of the reaction by LC-MS until the starting material is consumed. The reaction is typically complete within 12-24 hours.[5]
-
Work-up (Optional): Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can be redissolved in a suitable solvent for purification.[5]
-
Purification: Purify the crude product by reverse-phase HPLC using a suitable gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid or formic acid.
-
Characterization: Confirm the identity and purity of the final PROTAC conjugate by LC-MS and NMR spectroscopy. For NMR, the disappearance of the tosyl group signals and the appearance of new signals corresponding to the newly formed linkage can confirm successful conjugation.[5]
Protocol 2: Mitsunobu Reaction with a Hydroxylated Thalidomide Intermediate
This protocol is suitable for protein ligands containing a carboxylic acid.
Principle: The Mitsunobu reaction couples a primary or secondary alcohol with a carboxylic acid using a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DIAD or DEAD) to form an ester linkage.
Materials and Reagents:
-
Thalidomide-O-PEG3-alcohol[7]
-
Target ligand with a carboxylic acid[7]
-
Triphenylphosphine (B44618) (PPh3)[7]
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)[7]
-
Anhydrous Tetrahydrofuran (THF)[7]
-
Ethyl acetate (B1210297), saturated aqueous NaHCO3 solution, brine
-
Anhydrous Na2SO4 or MgSO4
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[7]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the target ligand (1.0 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous THF. Add Thalidomide-O-PEG3-alcohol (1.2 equivalents) to the solution and stir at room temperature until all solids are dissolved.[7]
-
Mitsunobu Reaction: Cool the reaction mixture to 0°C in an ice bath. Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the cooled solution over 10-15 minutes.[7]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.[7]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[7]
-
Work-up: Once complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO3 solution and brine. Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate.[7]
-
Purification and Characterization: Purify the crude product by column chromatography or HPLC and characterize by LC-MS and NMR.
Quantitative Data Summary
The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. Key parameters include the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved). The following table summarizes the performance of several published thalidomide-based PROTACs.
| PROTAC Name | Target Protein | Cell Line | DC50 | Dmax (%) | Reference |
| ARV-771 | BRD4 | LNCaP | < 5 nM | > 95 | [8] |
| Arg-PEG1-Dasa | BCR-ABL | K562 | 0.85 nM | 98.8 | [8] |
| PTD10 | BTK | MOLM-14 | 0.5 nM | > 90 | [8] |
| dBET6 | BRD4 | MM.1S | < 1 nM | > 90 | [8] |
| ZB-S-29 | SHP2 | - | 6.02 nM | - | [8] |
PROTAC Evaluation Workflow
After successful synthesis and purification, the biological activity of the PROTAC must be evaluated. A typical workflow is outlined below.
Caption: Experimental workflow for PROTAC evaluation.
Protocol 3: Western Blotting for Protein Degradation
This protocol assesses the ability of a PROTAC to induce the degradation of a target protein in cells.[8]
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[8]
-
Cell Lysis: Wash the cells with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations, add Laemmli sample buffer, and boil. Separate the proteins by SDS-PAGE.[9]
-
Protein Transfer and Immunoblotting: Transfer the proteins to a PVDF or nitrocellulose membrane. Block the membrane and then incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.[4]
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin). Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.[4]
By following these protocols and considering the provided data, researchers can effectively synthesize and evaluate novel thalidomide-based PROTACs for targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. explorationpub.com [explorationpub.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Thalidomide-5-O-CH2-COO(t-Bu)
Welcome to the technical support center for the synthesis of Thalidomide-5-O-CH2-COO(t-Bu). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this key intermediate for PROTAC development.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for Thalidomide-5-O-CH2-COO(t-Bu)?
The most common strategy involves the O-alkylation of a 5-hydroxythalidomide (B1239145) precursor with tert-butyl bromoacetate (B1195939). This reaction requires careful selection of a base and solvent to favor O-alkylation over potential N-alkylation of the glutarimide (B196013) ring.
Q2: What are the critical parameters influencing the yield and purity of the final product?
The key parameters that significantly impact the success of the synthesis are:
-
Choice of Base: The base should be strong enough to deprotonate the phenolic hydroxyl group of 5-hydroxythalidomide but not so strong as to cause significant deprotonation or decomposition of the glutarimide ring.
-
Solvent Selection: A polar aprotic solvent is typically used to dissolve the reactants and facilitate the SN2 reaction.
-
Reaction Temperature: The temperature needs to be optimized to ensure a reasonable reaction rate without promoting side reactions or decomposition.
-
Purity of Starting Materials: The purity of 5-hydroxythalidomide and tert-butyl bromoacetate is crucial for a clean reaction and high yield.
Q3: What are the common side products in this synthesis?
The primary side product is the N-alkylated isomer, where the tert-butyl acetate (B1210297) moiety is attached to the nitrogen of the glutarimide ring. Other potential impurities can arise from the decomposition of starting materials or the product under harsh reaction conditions. The glutarimide ring is base-sensitive and can be susceptible to hydrolysis.[1]
Q4: How can I distinguish between the desired O-alkylated product and the N-alkylated side product?
Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to differentiate between the isomers.[2][3] In ¹H NMR, the chemical shift of the methylene (B1212753) protons (CH2) attached to the oxygen will be different from those attached to the nitrogen. 2D NMR techniques like HMBC can definitively establish the connectivity.[2][3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no conversion of 5-hydroxythalidomide | 1. Ineffective Base: The base used may not be strong enough to deprotonate the phenolic hydroxyl group. 2. Low Reaction Temperature: The reaction may be too slow at the current temperature. 3. Poor Solubility: The starting materials may not be fully dissolved in the chosen solvent. | 1. Change the Base: Switch to a moderately stronger base. For instance, if using K₂CO₃, consider trying Cs₂CO₃ or a milder organic base. Strong bases like NaH should be used with caution due to potential side reactions. 2. Increase Temperature: Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress by TLC or LC-MS. 3. Change the Solvent: Consider using a more polar aprotic solvent like DMF or DMSO to improve solubility. |
| Formation of a significant amount of N-alkylated side product | 1. Inappropriate Base/Solvent Combination: Certain base and solvent combinations can favor N-alkylation. Harder cations (like Na⁺) with less coordinating solvents can lead to more N-alkylation. 2. High Reaction Temperature: Higher temperatures can sometimes favor the thermodynamically more stable N-alkylated product. | 1. Optimize Base and Solvent: Employ a weaker base like K₂CO₃ in a polar aprotic solvent such as acetone (B3395972) or DMF. The use of a bulkier base could also sterically hinder N-alkylation. The choice of a "hard" or "soft" alkylating agent can also influence the outcome.[4] 2. Lower Reaction Temperature: Attempt the reaction at a lower temperature for a longer duration. |
| Product decomposition | 1. Excessively Strong Base: Strong bases can lead to the opening of the glutarimide ring.[1] 2. High Reaction Temperature: The thalidomide (B1683933) scaffold can be sensitive to high temperatures. 3. Prolonged Reaction Time: Extended reaction times, especially at elevated temperatures, can lead to product degradation. | 1. Use a Milder Base: Opt for a weaker base such as K₂CO₃ or DIPEA. 2. Reduce Temperature: Run the reaction at the lowest effective temperature. 3. Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid over-running the reaction. |
| Difficulty in purifying the product | 1. Similar Polarity of Isomers: The O- and N-alkylated isomers may have very similar polarities, making chromatographic separation challenging. 2. Presence of Unreacted Starting Materials: Incomplete conversion will complicate the purification process. | 1. Optimize Chromatography: Use a high-resolution silica (B1680970) gel column and experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes or dichloromethane/methanol mixtures) to improve separation. 2. Drive the Reaction to Completion: Optimize the reaction conditions to ensure full conversion of the starting material. |
Experimental Protocols
Synthesis of 5-Hydroxythalidomide (Precursor)
The synthesis of 5-hydroxythalidomide can be achieved through multi-step sequences starting from commercially available materials. One reported method involves the synthesis from N-benzyloxycarbonyl (CBZ)-protected 4-hydroxyglutamic acid.[5]
O-Alkylation of 5-Hydroxythalidomide
Materials:
-
5-Hydroxythalidomide
-
tert-Butyl bromoacetate
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a solution of 5-hydroxythalidomide (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add tert-butyl bromoacetate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70°C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Thalidomide-5-O-CH2-COO(t-Bu).
Visualizations
Caption: General workflow for the O-alkylation of 5-hydroxythalidomide.
Caption: Troubleshooting decision tree for yield and purity issues.
References
- 1. researchgate.net [researchgate.net]
- 2. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of racemic cis-5-hydroxy-3-phthalimidoglutarimide. A metabolite of thalidomide isolated from human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Deprotection of the tert-Butyl Group
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the deprotection of the tert-butyl (t-Bu) group.
Frequently Asked Questions (FAQs)
Q1: What is the primary issue encountered during the deprotection of a tert-butyl group?
A1: The main challenge arises from the mechanism of acid-catalyzed deprotection, which generates a reactive tert-butyl cation intermediate. This carbocation is a potent electrophile and can lead to undesired side reactions, particularly the alkylation of nucleophilic functional groups within the substrate.[1][2]
Q2: Which functional groups are most susceptible to alkylation by the tert-butyl cation?
A2: Nucleophilic side chains of certain amino acids are especially vulnerable to tert-butylation. These include the indole (B1671886) ring of tryptophan (Trp), the thioether of methionine (Met), the thiol of cysteine (Cys), and the phenol (B47542) of tyrosine (Tyr).[1][2]
Q3: How can I prevent these unwanted side reactions?
A3: The most effective strategy is to use "scavengers" in the deprotection reaction mixture. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than the sensitive residues of your compound, thus "trapping" the carbocation before it can cause side reactions.[1][2][3]
Q4: What are some common scavengers and when should they be used?
A4: The choice of scavenger depends on the specific nucleophilic groups present in your molecule. Common scavengers include:
-
Triisopropylsilane (TIS) or Triethylsilane (TES): Highly effective for protecting tryptophan and methionine residues.[1][2]
-
Thioanisole: Specifically recommended for preventing the S-alkylation of methionine.[1]
-
1,2-Ethanedithiol (EDT): Useful for preventing side reactions with tryptophan.
-
Water: Can also act as a scavenger for the tert-butyl cation.[1] Often, a "cocktail" of scavengers is used to provide broad protection.[4][5]
Q5: My tert-butyl deprotection is incomplete. What are the likely causes?
A5: Incomplete deprotection can stem from several factors:
-
Insufficient acid strength or concentration: While trifluoroacetic acid (TFA) is the standard reagent, its concentration may need to be optimized. For resistant substrates, a higher concentration of TFA may be required.[6]
-
Inadequate reaction time: Deprotection is not always instantaneous. It is crucial to monitor the reaction's progress.[6]
-
Low temperature: Reactions are typically run at room temperature. Lower temperatures will decrease the reaction rate.[6]
-
Steric hindrance: A sterically hindered tert-butyl group may require more forcing conditions (longer reaction time, higher temperature, or stronger acid) for complete removal.
Q6: Are there milder alternatives to TFA for tert-butyl deprotection?
A6: Yes, for substrates sensitive to strong acids, several milder methods have been developed. These include:
-
Oxalyl chloride in methanol: This system can deprotect N-Boc groups at room temperature in 1-4 hours.[7][8][9]
-
Zinc bromide (ZnBr₂) in dichloromethane (B109758) (DCM): This Lewis acid can be used for the deprotection of tert-butyl esters and ethers.[10][11][12][13]
-
Aqueous phosphoric acid: This offers an environmentally benign option for the deprotection of tert-butyl carbamates, esters, and ethers.[14][15]
Troubleshooting Guides
Issue 1: Incomplete Deprotection
| Possible Cause | Troubleshooting Step | Recommendation |
| Insufficient Acid Strength/Concentration | Optimize TFA concentration. | Start with a 1:1 mixture of TFA in a chlorinated solvent like DCM. For more resistant substrates, increase to 95-100% TFA.[6] |
| Inadequate Reaction Time | Increase reaction time and monitor progress. | Monitor the reaction by TLC or LC-MS every 30-60 minutes and extend the time until the starting material is consumed.[6] |
| Low Reaction Temperature | Ensure the reaction is at room temperature. | Maintain a consistent temperature between 20-25°C for predictable reaction rates.[6] |
| Excess Water in the Reaction | Use anhydrous solvents. | Excessive water can hydrolyze and weaken the TFA.[6] |
Issue 2: Presence of Unexpected Side Products
| Observation | Possible Cause | Troubleshooting Step | Recommendation |
| Mass spectrum shows a peak at M+56 | tert-butylation of a nucleophilic group. | Add a scavenger to the reaction mixture. | Use a scavenger or a scavenger cocktail appropriate for the sensitive residues in your molecule (see scavenger table below).[1][2] |
| Degradation of other acid-sensitive groups | The deprotection conditions are too harsh. | Use a milder deprotection reagent. | Consider using alternatives to TFA such as oxalyl chloride/methanol or ZnBr₂/DCM for sensitive substrates.[7][10] |
Data Presentation
Table 1: Common Scavenger Cocktails for TFA-Mediated Deprotection
| Scavenger Cocktail | Composition (v/v/v) | Primary Application | Reference |
| Standard | TFA / TIS / H₂O (95:2.5:2.5) | General purpose, good for Trp protection. | [1][5] |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Effective for minimizing Trp alkylation. | [4] |
| Thioanisole/DTT | TFA / Thioanisole / DTT (90:5:5 v/v/w) | Protection of Met and Cys residues. | [2] |
| TES Scavenger | TFA / TES (1:1) | General carbocation scavenger. | [2] |
Table 2: Comparison of Deprotection Conditions
| Reagent | Solvent | Temperature | Time | Typical Substrate | Reference |
| 50% TFA | Dichloromethane (DCM) | Room Temperature | 2-12 hours | N-Boc protected amines | [16] |
| 95% TFA | with 2.5% TIS & 2.5% H₂O | Room Temperature | 2-4 hours | Peptides on resin | [1] |
| 3 eq. Oxalyl Chloride | Methanol | Room Temperature | 1-4 hours | N-Boc protected amines | [7][8][9] |
| 5 eq. ZnBr₂ | Dichloromethane (DCM) | Room Temperature | 24 hours | tert-butyl esters | [11] |
| Aqueous Phosphoric Acid | - | - | High Yielding | tert-butyl carbamates, esters, and ethers | [14][15] |
Experimental Protocols
Protocol 1: General Procedure for TFA-Mediated Deprotection with Scavengers
-
Preparation: Dissolve the tert-butyl protected substrate in a suitable solvent such as dichloromethane (DCM).
-
Scavenger Addition: Add the appropriate scavenger or scavenger cocktail to the solution. For example, for a tryptophan-containing peptide, a mixture of 95% TFA, 2.5% TIS, and 2.5% H₂O can be used.[1]
-
Deprotection: Add the TFA solution to the substrate mixture. A common ratio is 1:1 TFA to DCM.[6]
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can then be purified, often by precipitation from cold diethyl ether.[2]
Protocol 2: Mild Deprotection using Oxalyl Chloride
-
Preparation: Dissolve the N-Boc protected substrate in methanol.
-
Reagent Addition: Add 3 equivalents of oxalyl chloride to the solution.
-
Reaction: Stir the reaction at room temperature for 1-4 hours.
-
Work-up: Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure and purifying the residue.
Protocol 3: Deprotection of a tert-Butyl Ester using Zinc Bromide
-
Preparation: Dissolve the tert-butyl ester in dichloromethane (DCM).
-
Reagent Addition: Add 5 equivalents of anhydrous zinc bromide to the solution.
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Quench the reaction with water and extract the product. The organic layer is then dried and concentrated to yield the carboxylic acid.[11]
Visualizations
Caption: Troubleshooting workflow for tert-butyl deprotection.
Caption: Mechanism of side-product formation and prevention.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tert-Butyl Ethers [organic-chemistry.org]
- 15. Boc-Protected Amino Groups [organic-chemistry.org]
- 16. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Improving the Solubility of Thalidomide-Based PROTAC Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of poor solubility in thalidomide-based Proteolysis Targeting Chimera (PROTAC) intermediates.
Frequently Asked Questions (FAQs)
Q1: Why do many thalidomide-based PROTAC intermediates exhibit poor solubility?
Thalidomide-based PROTACs often have poor aqueous solubility due to their inherent molecular characteristics. These molecules are large and complex, typically consisting of a target protein ligand, a thalidomide-based Cereblon (CRBN) E3 ligase ligand, and a chemical linker.[1] This structure frequently results in a high molecular weight and significant lipophilicity, placing them in the "beyond the Rule of Five" (bRo5) chemical space, which is associated with poor solubility and oral bioavailability.[1][2] The combination of a large, often hydrophobic surface area and a tendency to form stable crystal lattices contributes to their low solubility in aqueous buffers.[1]
Q2: What are the experimental consequences of poor PROTAC solubility?
Poor solubility can significantly impact experimental outcomes and lead to the misinterpretation of data. Common consequences include:
-
Precipitation in Assays: The PROTAC may precipitate in aqueous cell culture media or biochemical assay buffers, leading to an underestimation of its potency (e.g., DC50, IC50).[1]
-
Irreproducible Results: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.[1]
-
Inaccurate Pharmacokinetic (PK) Data: Poor solubility can lead to low and variable oral absorption, making it difficult to achieve therapeutic concentrations in vivo.
Q3: How can I improve the solubility of my PROTAC intermediate through chemical modification?
Modifying the chemical structure, particularly the linker, is a primary strategy to enhance solubility.[2] Key approaches include:
-
Incorporate Polar Functional Groups: Introducing polar groups like ethers, amides, or hydroxyl groups into the linker can increase hydrophilicity.[3]
-
Utilize PEG Linkers: Polyethylene glycol (PEG) linkers are widely used to improve the solubility of PROTACs due to the polarity of the ethylene (B1197577) glycol units.[3][4]
-
Employ Heterocyclic Scaffolds: Replacing linear alkyl linkers with heterocyclic structures like piperazine (B1678402) or piperidine (B6355638) can improve physicochemical properties, including solubility.[1][5]
-
Optimize Linker Length: The length of the linker is critical and needs to be empirically optimized to balance solubility with the ability to form a stable and productive ternary complex.[3]
-
Fluorination: The strategic incorporation of fluorine atoms can modulate lipophilicity and other properties.[1]
-
Intramolecular Hydrogen Bonds: Designing the PROTAC to form intramolecular hydrogen bonds can create a more compact structure, which can improve cell permeability.[1]
Q4: What formulation strategies can be used to enhance the solubility of my PROTAC intermediate?
For compounds with persistent solubility issues, formulation strategies are essential:
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the PROTAC in a polymer matrix (e.g., HPMCAS, Eudragit) in an amorphous state.[6][7][8] The amorphous form has higher energy than the crystalline form, leading to enhanced apparent solubility.[1]
-
Co-solvents and Surfactants: The use of co-solvents (like DMSO, PEG300) and surfactants (like Poloxamer 188) can help maintain the PROTAC in solution for in vitro assays.[1][9]
-
Lipid-Based Formulations: For in vivo studies, self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can be developed. These formulations incorporate the PROTAC into oils and surfactants that form fine droplets in an aqueous environment, enhancing dissolution and absorption.[1]
-
Use of Biorelevant Media: The solubility of PROTACs can be higher in buffers that mimic intestinal fluid, such as Fasted-State Simulated Intestinal Fluid (FaSSIF) or Fed-State Simulated Intestinal Fluid (FeSSIF).[1][10]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Precipitation in cell culture media | Poor aqueous solubility of the PROTAC intermediate. The final concentration of DMSO from the stock solution may be too low to maintain solubility. | 1. Optimize DMSO Concentration: Ensure the final DMSO concentration is as high as experimentally tolerable (typically ≤0.5%) without causing cellular toxicity.[9] 2. Use Co-solvents: Prepare the final dilution in a mixture of media and a co-solvent like PEG300.[9] 3. Formulation with Excipients: Incorporate a non-toxic surfactant like Poloxamer 188 in the final dilution. |
| Inconsistent results in biochemical assays | The PROTAC is precipitating in the assay buffer, leading to variable effective concentrations. | 1. Perform a Kinetic Solubility Assay: Determine the kinetic solubility of your compound in the specific assay buffer to understand its precipitation behavior.[1] 2. Increase Surfactant Concentration: If compatible with the assay, add a small amount of a non-ionic surfactant (e.g., Tween-20, Triton X-100) to the buffer. 3. Sonication: Gently sonicate the final dilution before adding it to the assay plate to help dissolve any small precipitates.[11] |
| Low and variable oral bioavailability in animal studies | Poor dissolution of the solid PROTAC in the gastrointestinal tract. | 1. Amorphous Solid Dispersion (ASD): Formulate the PROTAC as an ASD to improve its dissolution rate and extent.[6][8][12] 2. Lipid-Based Formulation: Develop a self-emulsifying drug delivery system (SEDDS) to enhance solubilization in the gut.[1] 3. Micronization: Reduce the particle size of the PROTAC powder to increase its surface area and dissolution rate.[13] |
| "Hook Effect" observed at high concentrations | At high concentrations, the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) can be favored over the productive ternary complex, leading to reduced degradation.[9][14] | 1. Titrate to Lower Concentrations: Perform a wide dose-response experiment to identify the optimal concentration range for degradation, which is often in the nanomolar to low micromolar range.[15] 2. Enhance Cooperativity: Redesign the linker to promote more stable ternary complex formation.[15] |
Quantitative Data on Solubility Enhancement
The following table summarizes the impact of different formulation strategies on the solubility of representative PROTACs.
| PROTAC | Base Solubility (µg/mL) | Formulation | Solubility with Formulation (µg/mL) | Fold Increase | Reference |
| AZ1 | ~25 (in FaSSIF) | 20% w/w HPMCAS ASD | ~50 | ~2 | [6] |
| ARCC-4 | ~0.016 (in PBS pH 6.8) | HPMCAS ASD | ~36 | >2000 | [8][16] |
| ARV-110 | Poorly soluble | Orodispersible films with PVA | Enhanced solubility | Not quantified | [12] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
This protocol provides a high-throughput method to assess the kinetic solubility of a PROTAC in an aqueous buffer.
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
Prepare Assay Plate: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to a clear 96-well or 384-well plate.
-
Transfer Compound: Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to the assay plate containing the buffer. The final DMSO concentration should be kept low (typically ≤1%).
-
Mix and Incubate: Mix the plate gently and incubate at room temperature for a defined period (e.g., 1-2 hours).
-
Measure Nephelometry: Read the plate on a nephelometer to measure light scattering caused by precipitated compound.
-
Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in nephelometry signal compared to the buffer-only control.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This protocol outlines a general method for preparing an ASD for in vitro or in vivo studies.
-
Select Polymer: Choose a suitable polymer based on screening experiments (e.g., HPMCAS, Eudragit, Soluplus).[6]
-
Dissolve PROTAC and Polymer: Dissolve both the PROTAC intermediate and the polymer in a common volatile solvent (e.g., acetone, methanol, or a mixture). The drug loading (e.g., 10-20% w/w) should be chosen based on preliminary studies.
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.
-
Drying: Dry the resulting solid under high vacuum for an extended period (e.g., 24-48 hours) to remove any residual solvent.
-
Characterization: Scrape the solid from the flask. Characterize the ASD using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state.
-
Dissolution Testing: Perform dissolution studies in relevant media (e.g., PBS, FaSSIF) to evaluate the solubility enhancement compared to the crystalline or amorphous drug alone.[8]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. precisepeg.com [precisepeg.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 11. benchchem.com [benchchem.com]
- 12. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs [ouci.dntb.gov.ua]
- 13. Enabling Formulation Technology for Insoluble Compounds Pharmaceutical CDMO & CRO Services [crystalpharmatech.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
Preventing side reactions during the synthesis of thalidomide-based PROTACs
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent common side reactions during the synthesis of thalidomide-based Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of during the synthesis of thalidomide-based PROTACs?
A1: The primary side reactions of concern involve the thalidomide (B1683933) moiety itself. These include:
-
Epimerization: The chiral center on the glutarimide (B196013) ring is prone to racemization, particularly under basic conditions. This is a critical issue as the biological activity of thalidomide and its derivatives is stereospecific.
-
Hydrolysis of the Glutarimide Ring: The glutarimide ring can undergo hydrolysis and ring-opening, especially in the presence of strong bases or nucleophiles.
-
Hydrolysis of the Phthalimide (B116566) Ring: The phthalimide ring is also susceptible to hydrolysis, which can lead to unwanted byproducts.
Additionally, side reactions related to the coupling of the linker to the thalidomide moiety and the target-of-interest (POI) ligand are common. These can include the formation of N-acylurea byproducts when using carbodiimide (B86325) coupling reagents like EDC, and guanidinium (B1211019) byproducts from uronium-based reagents like HBTU if used in excess.
Q2: How can I minimize epimerization of the thalidomide chiral center during linker attachment?
A2: Minimizing epimerization is crucial. Key strategies include:
-
Choice of Coupling Reagent: Utilize coupling reagents known for low racemization potential. Urionium/aminium-based reagents like HATU are often preferred over carbodiimides like EDC for this reason.
-
Use of Additives: When using carbodiimides, the addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or its analogues can suppress racemization.
-
Reaction Conditions: Perform coupling reactions at low temperatures (e.g., 0 °C to room temperature) and avoid prolonged reaction times.
-
Base Selection: Use non-nucleophilic, sterically hindered bases such as diisopropylethylamine (DIEA) instead of stronger, more nucleophilic bases. The amount of base should be carefully controlled.
-
Protecting Groups: In some cases, protecting the glutarimide nitrogen (e.g., with a Boc group) can help reduce the acidity of the chiral proton, thereby minimizing base-catalyzed epimerization.
Q3: What is an orthogonal protection strategy, and how is it relevant to thalidomide-based PROTAC synthesis?
A3: An orthogonal protection strategy involves using multiple protecting groups in a single molecule that can be removed under different, non-interfering conditions.[1] This is highly relevant in multi-step PROTAC synthesis where you have several reactive functional groups on the thalidomide moiety, the linker, and the POI ligand that need to be selectively manipulated.[2] For example, you might use a base-labile Fmoc group on an amine, an acid-labile Boc group on another, and a group removable by hydrogenolysis like Cbz on a third. This allows for the selective deprotection and modification of one part of the molecule without affecting the others.[1]
Troubleshooting Guide
Problem 1: Significant epimerization of the thalidomide chiral center is observed in my final PROTAC.
-
Possible Causes:
-
Use of a strong base or excess base during coupling or deprotection steps.
-
Elevated reaction temperatures.
-
Prolonged reaction times in the presence of base.
-
Use of a coupling reagent with a high propensity for racemization.
-
-
Solutions:
-
Optimize Reaction Conditions:
-
Lower the reaction temperature to 0 °C or below during coupling.
-
Carefully control the stoichiometry of the base (typically 1-2 equivalents).
-
Switch to a non-nucleophilic, hindered base like diisopropylethylamine (DIEA) or 2,4,6-collidine.
-
-
Change Coupling Reagent:
-
If using EDC/HOBt, consider switching to HATU, HBTU, or COMU, which are generally associated with lower epimerization rates.[3]
-
-
Analytical Monitoring:
-
Use chiral HPLC or LC-MS to monitor the enantiomeric excess at each step of the synthesis to pinpoint where epimerization is occurring.[4]
-
-
Protecting Group Strategy:
-
Consider protecting the glutarimide nitrogen with a Boc group. This can reduce the acidity of the chiral proton and thus decrease the rate of base-catalyzed epimerization. The Boc group can be removed later under acidic conditions.
-
-
Problem 2: My mass spectrometry data suggests the presence of byproducts corresponding to the hydrolysis of the glutarimide or phthalimide rings.
-
Possible Causes:
-
Exposure to strongly basic or acidic conditions during the synthesis or workup.
-
Presence of water in the reaction mixture.
-
Use of nucleophilic bases.
-
-
Solutions:
-
Control pH:
-
Avoid strongly basic conditions (pH > 9) for extended periods. If a basic step is necessary, keep the reaction time short and the temperature low.
-
During workup, use mild buffers for pH adjustment.
-
-
Anhydrous Conditions:
-
Ensure all solvents and reagents are anhydrous, especially for reactions involving bases or coupling agents.
-
-
Protecting Groups:
-
Protecting the glutarimide nitrogen with a Boc group can increase its stability towards hydrolysis.
-
-
Analytical Detection:
-
Hydrolysis of the glutarimide or phthalimide ring can be detected by LC-MS as an increase in mass corresponding to the addition of a water molecule (18 Da). 1H NMR can also be used to identify the ring-opened products by the appearance of new carboxylic acid and amide proton signals.[5]
-
-
Data Presentation: Comparison of Common Coupling Reagents
| Coupling Reagent | Additive | Typical Base | Relative Coupling Efficiency | Risk of Epimerization | Common Side Products |
| EDC | HOBt | DIEA, NMM | Good | Moderate | N-acylurea, di-acylated byproducts |
| HBTU | - | DIEA, NMM | Very Good | Low to Moderate | Guanidinium capping of free amines |
| HATU | - | DIEA, Collidine | Excellent | Low | Guanidinium capping of free amines |
| COMU | - | DIEA | Excellent | Low | Guanidinium capping of free amines |
Data synthesized from literature on peptide coupling reactions.[3][6][7]
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling to a Thalidomide Derivative with Minimized Epimerization
This protocol describes a general method for coupling a carboxylic acid-functionalized linker to an amino-functionalized thalidomide derivative using HATU.
-
Materials:
-
Amino-functionalized thalidomide derivative (1.0 eq)
-
Carboxylic acid-functionalized linker (1.1 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure: a. Dissolve the carboxylic acid-functionalized linker in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C using an ice bath. c. Add HATU and DIEA to the solution and stir for 15-20 minutes to pre-activate the carboxylic acid. d. In a separate flask, dissolve the amino-functionalized thalidomide derivative in a minimal amount of anhydrous DMF. e. Slowly add the solution of the thalidomide derivative to the pre-activated linker solution at 0 °C. f. Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by LC-MS. g. Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. h. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). i. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. j. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. k. Purify the crude product by flash column chromatography.
Protocol 2: Boc Protection of the Glutarimide Nitrogen of Thalidomide
This protocol describes the protection of the glutarimide nitrogen of a hydroxy-thalidomide derivative.
-
Materials:
-
Hydroxy-thalidomide derivative (1.0 eq)
-
Di-tert-butyl dicarbonate (B1257347) (Boc)2O (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure: a. Dissolve the hydroxy-thalidomide derivative in anhydrous DCM in a flask under an inert atmosphere. b. Add TEA and DMAP to the solution. c. Add (Boc)2O and stir the reaction mixture at room temperature for 12-16 hours. d. Monitor the reaction by TLC or LC-MS. e. Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the product by flash column chromatography.
Visualizations
Caption: A generalized workflow for the modular synthesis of a thalidomide-based PROTAC.
Caption: The mechanism of base-catalyzed epimerization at the chiral center of the thalidomide glutarimide ring.
Caption: A logical flowchart for troubleshooting common side reactions in thalidomide-based PROTAC synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. LC-MS/MS and chiroptical spectroscopic analyses of multidimensional metabolic systems of chiral thalidomide and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. Glutarimide(1121-89-7) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Purification of Thalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thalidomide-based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these complex molecules.
Frequently Asked Questions (FAQs)
Q1: Why are thalidomide-containing PROTACs often difficult to purify?
A1: Thalidomide-based PROTACs frequently present purification challenges due to their unique physicochemical properties. These molecules are inherently large and complex, consisting of a target protein ligand, a thalidomide (B1683933) moiety to recruit the Cereblon (CRBN) E3 ligase, and a chemical linker.[1] This tripartite structure often results in a high molecular weight (frequently exceeding 700 Da) and significant lipophilicity, placing them in the "beyond Rule of Five" (bRo5) chemical space.[1] Consequently, they often exhibit poor aqueous solubility, which can lead to precipitation and difficulties in handling during purification and analysis.
Q2: What is the importance of maintaining the chiral integrity of the thalidomide moiety during synthesis and purification?
A2: The chiral center at the 3-position of the glutarimide (B196013) ring of thalidomide is crucial for its biological activity. The (S)-enantiomer is associated with teratogenic effects, while the (R)-enantiomer possesses sedative properties.[2][3] In the context of PROTACs, the enantiomers can exhibit different binding affinities for the CRBN E3 ligase, which directly impacts the efficiency of target protein degradation.[2] Racemization can occur under basic conditions used in synthesis, leading to a mixture of enantiomers and potentially affecting the PROTAC's efficacy, safety, and selectivity.[2]
Q3: What are common impurities that can arise during the synthesis of thalidomide-based PROTACs?
A3: A common impurity can arise from the nucleophilic aromatic substitution of 4-fluorothalidomide with a PEG-amine linker. In this reaction, nucleophilic acyl substitution can compete with the desired aromatic substitution, leading to the displacement of the glutarimide ring and the formation of a byproduct that can be difficult to separate from the final product.[4] Careful monitoring of the reaction and optimization of purification methods are necessary to remove such impurities.[4]
Q4: How does poor solubility of my thalidomide-based PROTAC affect my experiments?
A4: Poor solubility can significantly compromise experimental results and lead to misinterpretation of data. Common consequences include precipitation of the PROTAC in aqueous cell culture media or biochemical assay buffers, which can lead to an underestimation of its potency (e.g., DC50, IC50).[1] This can also result in a lack of reproducibility between experiments.[1]
Troubleshooting Guides
Solubility Issues
Poor solubility is a primary hurdle in the purification and handling of thalidomide-based PROTACs. The following table provides a guide to troubleshooting common solubility-related problems.
| Problem | Possible Cause | Solutions |
| PROTAC precipitates upon dilution from DMSO stock into aqueous buffer. | The concentration of the PROTAC exceeds its thermodynamic solubility limit in the aqueous buffer. | - Determine the kinetic solubility of your PROTAC in the specific buffer to understand its solubility limit.- Lower the PROTAC concentration in the assay to below its solubility limit.- Introduce a co-solvent (e.g., ethanol, PEG-400) to the aqueous buffer.[5]- If the PROTAC has ionizable groups, adjust the pH of the buffer to increase solubility.[5] |
| Inconsistent and irreproducible results in biological assays. | The PROTAC is precipitating out of solution over the course of the experiment. | - Prepare fresh dilutions of the PROTAC immediately before each experiment.- Evaluate the kinetic solubility of the PROTAC in the assay buffer over the duration of the experiment to assess its stability in solution. |
| Low oral bioavailability in animal models. | Poor aqueous solubility leads to poor absorption. | - Consider formulation strategies such as amorphous solid dispersions (ASDs) or lipid-based formulations to enhance solubility and absorption.[6] |
Chromatographic Purification Challenges
The purification of thalidomide-based PROTACs by chromatography often requires careful optimization. Below are common issues and recommended solutions for reverse-phase HPLC.
| Problem | Possible Cause (Reverse-Phase HPLC) | Solutions |
| Peak Tailing | - Interaction of basic moieties in the PROTAC with residual silanols on the silica-based column.- Inappropriate mobile phase pH.- Column overload. | - Adjust the mobile phase pH to < 3.0 to protonate basic analytes and minimize silanol (B1196071) interactions.[7]- Increase the buffer concentration to 25-50 mM to maintain a consistent pH.[7]- Add a competing amine like triethylamine (B128534) (TEA) to the mobile phase to mask active silanol sites.[7]- Use an end-capped column or one specifically designed for basic compounds.[7]- Reduce the amount of sample injected.[7] |
| Peak Fronting | - Column overload.- Use of a sample solvent that is stronger than the mobile phase. | - Reduce the injection volume or sample concentration.[7]- Dissolve the sample in the mobile phase itself whenever possible.[7] |
| Split Peaks | - Clogged frit or column contamination.- Co-eluting impurity. | - Flush the column or replace the frit.- Adjust the mobile phase composition or gradient to improve the resolution of the main peak from any impurities.[7] |
| Racemization During Purification | - Use of basic mobile phase additives. | - Use acidic or neutral mobile phase conditions.- If a basic modifier is necessary, use it at the lowest effective concentration and at ambient temperature. |
For highly lipophilic PROTACs, Supercritical Fluid Chromatography (SFC) can be an attractive alternative to HPLC, offering faster run times and reduced solvent consumption.[8]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol outlines a general method for determining the kinetic solubility of a PROTAC.
Materials:
-
PROTAC of interest
-
100% DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well or 384-well clear plates
-
Nephelometer or UV-Vis spectrophotometer
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.[1]
-
Serial Dilution: Create a serial dilution of the stock solution in a 96-well DMSO plate.[1]
-
Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to a clear 96-well or 384-well plate containing the aqueous assay buffer. The final DMSO concentration should be kept low (typically ≤1%).[1]
-
Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Measurement: Measure the turbidity of each well using a nephelometer or the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) to assess precipitation.
-
Data Analysis: The kinetic solubility is the highest concentration of the PROTAC that does not show a significant increase in turbidity or absorbance compared to the buffer blank.
Protocol 2: Chiral Purity Analysis by HPLC
This protocol provides a general method for assessing the enantiomeric excess of a thalidomide-containing PROTAC.
Materials:
-
PROTAC sample
-
Chiral HPLC column (e.g., Chiralpak AD, Chiralcel OJ-H)[9][10]
-
HPLC-grade solvents (e.g., hexane (B92381), isopropanol (B130326), ethanol, methanol)[9]
-
UV detector
Procedure:
-
Column Selection and Mobile Phase Preparation: Select a suitable chiral stationary phase. Polysaccharide-based columns are often effective for separating thalidomide analogs.[9] Prepare the mobile phase, which is typically a mixture of a non-polar solvent like hexane and an alcohol such as isopropanol or ethanol.[2][9]
-
Sample Preparation: Dissolve the PROTAC sample in the mobile phase or a compatible solvent at a suitable concentration.
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume of the sample.
-
Run the analysis under isocratic conditions.
-
Detect the enantiomers using a UV detector at a wavelength where the compound has strong absorbance (e.g., 220 nm).[2]
-
-
Data Analysis:
-
Inject a racemic standard of the thalidomide analog to determine the retention times of both enantiomers.[2]
-
Integrate the peak areas of the two enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
-
Protocol 3: Western Blot for Target Protein Degradation
This protocol is a standard method to assess the efficacy of a PROTAC in degrading the target protein in a cellular context.
Materials:
-
Cell line expressing the target protein
-
Thalidomide-based PROTAC
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat cells with a range of concentrations of your PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[11][12]
-
Cell Lysis: Wash cells with PBS and lyse them using cell lysis buffer.[11][12]
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).[11][12]
-
SDS-PAGE and Transfer: Denature an equal amount of protein from each sample and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.[11][12]
-
Immunoblotting:
-
Detection and Analysis: Add the chemiluminescent substrate and image the blot. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.[11][12]
Visualizations
Caption: Mechanism of action of a thalidomide-based PROTAC.
Caption: General workflow for the purification and analysis of thalidomide-based PROTACs.
Caption: A logical troubleshooting workflow for purifying thalidomide-based PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thalidomide – Chiralpedia [chiralpedia.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the Thalidomide Chirality in Biological Processes by the Self-disproportionation of Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Addressing Off-Target Effects of CRBN-Recruiting PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with CRBN-recruiting PROTACs. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on identifying and mitigating off-target effects.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with CRBN-recruiting PROTACs?
A1: Off-target effects with CRBN-recruiting PROTACs can manifest in several ways:
-
Off-Target Degradation: The PROTAC may induce the degradation of proteins other than the intended target. This can occur if the target-binding component (warhead) has affinity for other proteins, or if the PROTAC promotes the formation of alternative ternary complexes.
-
Neosubstrate Degradation: The CRBN E3 ligase ligand itself (e.g., thalidomide, pomalidomide) can act as a "molecular glue" to induce the degradation of endogenous proteins known as neosubstrates (e.g., IKZF1, IKZF3, GSPT1). This is an inherent property of the CRBN ligand and can lead to unintended biological consequences.[1]
-
The "Hook Effect": At high concentrations, PROTACs can form binary complexes with either the target protein or CRBN, which are non-productive for degradation. This leads to a bell-shaped dose-response curve where the degradation effect decreases at higher concentrations.[1]
-
Toxicity: Off-target effects can lead to cellular toxicity. This can be due to the degradation of essential proteins or the perturbation of critical cellular pathways.
Q2: My target protein is not being degraded. What are the possible causes?
A2: Lack of target degradation is a common issue with several potential causes:
-
Impaired Ternary Complex Formation: The formation of a stable ternary complex (Target-PROTAC-CRBN) is essential for degradation.[2][3] This can be hindered by:
-
Low binding affinity of the PROTAC for the target or CRBN.
-
An unfavorable linker length or composition that prevents productive complex formation.
-
-
Cellular Factors:
-
Low expression of CRBN in the cell line being used.
-
Mutations in CRBN that prevent PROTAC binding or E3 ligase function.[2]
-
Rapid protein synthesis that outpaces the rate of degradation.
-
-
Proteasome Inhibition: Ensure that the proteasome is active in your cells. As a control, co-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of your target protein.[1]
-
PROTAC Instability: The PROTAC molecule may be unstable in your experimental conditions.
Q3: I'm observing the degradation of an unexpected protein. How can I confirm and address this?
A3: Confirming and addressing off-target degradation requires a systematic approach:
-
Validation: Use an orthogonal method, such as an antibody-based technique (e.g., Western Blot) or mass spectrometry, to confirm the degradation of the suspected off-target protein.
-
Global Proteomics: Perform an unbiased proteomics study (e.g., using Tandem Mass Tagging - TMT) to get a comprehensive view of all proteins whose levels change upon PROTAC treatment.[4] This can help identify all off-target effects.
-
Counter-Screening: Test your PROTAC in cell lines that do not express the intended target. If the off-target protein is still degraded, the effect is independent of your primary target.
-
PROTAC Optimization:
-
Modify the Warhead: Use a more selective binder for your target protein to reduce off-target engagement.[4]
-
Optimize the Linker: Systematically vary the linker length and composition, as this can influence the conformation of the ternary complex and abrogate off-target degradation.[1][3]
-
Modify the CRBN Ligand: Structural modifications to the CRBN ligand can reduce neosubstrate degradation.[1]
-
Q4: How can I overcome resistance to my CRBN-based PROTAC?
A4: Resistance can develop through several mechanisms, including:
-
Downregulation or Mutation of CRBN: The most common resistance mechanism is the loss of functional CRBN.[2][5]
-
Target Protein Mutations: Mutations in the target protein can prevent PROTAC binding.[2]
-
Increased Drug Efflux: Upregulation of efflux pumps can reduce the intracellular concentration of the PROTAC.[6]
Strategies to overcome resistance include:
-
Switching the E3 Ligase: Utilize a PROTAC that recruits a different E3 ligase, such as VHL. This is often the most effective strategy if CRBN is lost or mutated.[2]
-
Combination Therapies: Combine the PROTAC with other agents that can overcome the specific resistance mechanism.[2]
Troubleshooting Guides
Issue 1: No or Low Target Degradation
Issue 2: High Cellular Toxicity
Data Presentation
Table 1: Illustrative On-Target and Off-Target Degradation Data
| PROTAC | Target Protein | DC50 (nM) | Dmax (%) | Off-Target Protein | DC50 (nM) | Dmax (%) |
| PROTAC A | BRD4 | 15 | 95 | BRD2 | 250 | 60 |
| PROTAC B | BTK | 5 | >98 | IKZF1 (Neosubstrate) | 50 | 85 |
| PROTAC C | CDK6 | 100 | 80 | None Detected | >10,000 | <10 |
DC50: Concentration for 50% maximal degradation. Dmax: Maximum percentage of degradation.
Table 2: Illustrative Ternary Complex and Binding Affinity Data
| PROTAC | Target | CRBN Binding (Kd, nM) | Target Binding (Kd, nM) | Ternary Complex Cooperativity (α) |
| PROTAC A | BRD4 | 1500 | 120 | 5 |
| PROTAC B | BTK | 1200 | 25 | 15 |
| PROTAC C | CDK6 | 1800 | 500 | 1.2 |
Kd: Dissociation constant. α: Cooperativity factor (α > 1 indicates positive cooperativity).
Experimental Protocols
Protocol 1: NanoBRET™ Ternary Complex Formation Assay
This protocol is adapted for assessing the formation of a ternary complex between a target protein, a CRBN-recruiting PROTAC, and CRBN in live cells.[4][7][8][9]
Materials:
-
HEK293 cells
-
Plasmid encoding NanoLuc®-Target Protein fusion
-
Plasmid encoding HaloTag®-CRBN fusion
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
PROTAC of interest
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
White, 96-well assay plates
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the assay.
-
Transfection: Co-transfect the cells with the NanoLuc®-Target Protein and HaloTag®-CRBN plasmids according to the manufacturer's protocol for your transfection reagent. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of your PROTAC in Opti-MEM™.
-
Ligand Addition: Add the HaloTag® NanoBRET® 618 Ligand to the PROTAC dilutions.
-
Cell Treatment: Add the PROTAC/ligand mixture to the transfected cells and incubate for 2-4 hours at 37°C.
-
Substrate Addition: Prepare the Nano-Glo® Live Cell Substrate according to the manufacturer's instructions and add it to each well.
-
Signal Measurement: Incubate for 10-15 minutes at room temperature. Measure donor emission (460 nm) and acceptor emission (618 nm) using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the PROTAC concentration to determine the EC50.[7]
Protocol 2: In-Cell Ubiquitination Assay
This protocol uses immunoprecipitation to assess the ubiquitination of a target protein in response to PROTAC treatment.
Materials:
-
Cells expressing the target protein
-
PROTAC of interest
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (RIPA buffer with protease, phosphatase, and deubiquitinase inhibitors)
-
Antibody against the target protein
-
Protein A/G magnetic beads
-
Antibody against ubiquitin
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at the desired concentration and for various time points (e.g., 0, 1, 2, 4 hours). Include a condition where cells are pre-treated with MG132 for 1-2 hours before PROTAC addition to allow ubiquitinated protein to accumulate.
-
Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with the antibody against your target protein overnight at 4°C.
-
Add fresh protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binders.
-
-
Elution and Western Blot:
-
Elute the protein from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitination status of your target protein. A high molecular weight smear indicates polyubiquitination.
-
You can also probe a separate blot with the anti-target antibody to confirm successful immunoprecipitation.
-
Protocol 3: Global Proteomics for Off-Target Profiling
This protocol provides a general workflow for identifying off-target protein degradation using mass spectrometry.
Materials:
-
Cells and PROTAC of interest
-
Lysis buffer (e.g., urea-based)
-
DTT and iodoacetamide (B48618) for reduction and alkylation
-
Trypsin for protein digestion
-
Tandem Mass Tags (TMT) for multiplexed quantification (optional but recommended)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Treat cells with the PROTAC and a vehicle control for a time course (e.g., 6 and 24 hours).
-
Harvest and lyse the cells.
-
Quantify the protein concentration in each lysate.
-
-
Protein Digestion:
-
Reduce the proteins with DTT and alkylate with iodoacetamide.
-
Digest the proteins into peptides using trypsin.
-
-
TMT Labeling (Optional): Label the peptides from each condition with a different TMT reagent according to the manufacturer's protocol. This allows for the pooling of samples and more accurate relative quantification.
-
LC-MS/MS Analysis:
-
Separate the peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to determine their sequence and quantify their abundance.
-
-
Data Analysis:
-
Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins in each sample.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the vehicle control. These are your potential on-target and off-target degraded proteins.
-
Signaling Pathway and Experimental Workflow Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 4. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 5. The great escape: How cancer outsmarts PROTACs | Drug Discovery News [drugdiscoverynews.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. selvita.com [selvita.com]
How to confirm successful linker conjugation to "Thalidomide-5-O-CH2-COO(t-Bu)"
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for confirming the successful conjugation of a linker to "Thalidomide-5-O-CH2-COO(t-Bu)", a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods to confirm successful linker conjugation?
A1: The successful formation of your thalidomide-linker conjugate should be confirmed using a combination of three core analytical techniques:
-
Mass Spectrometry (MS), typically Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most direct method to confirm the formation of the desired product by verifying its molecular weight.[1][2] High-Resolution Mass Spectrometry (HRMS) provides an exact mass, further increasing confidence in the product's elemental composition.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information. Successful conjugation is confirmed by the appearance of new signals corresponding to the linker and shifts in the signals of the thalidomide (B1683933) moiety at or near the conjugation site.[3][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the reaction mixture. By comparing the chromatograms of the starting materials and the final reaction mixture, you can observe the consumption of reactants and the appearance of a new product peak.[5][6]
Q2: How can I monitor the progress of my conjugation reaction?
A2: Reaction progress can be monitored using LC-MS or HPLC.[7][8] By taking small aliquots from the reaction mixture at different time points, you can analyze the relative peak areas of your starting material ("Thalidomide-5-O-CH2-COOH", post-deprotection of the t-Bu group) and your final conjugate. The reaction is considered complete when the starting material peak is minimal or no longer changes.
Q3: After deprotection, I'm conjugating a linker to "Thalidomide-5-O-CH2-COOH". What mass shift should I expect in the MS analysis?
A3: The expected mass of your final product will be the sum of the mass of "Thalidomide-5-O-CH2-COOH" and the mass of your linker, minus the mass of a water molecule (H₂O, 18.015 Da), assuming a standard amide bond formation. You should look for the [M+H]⁺ ion in your mass spectrum.
Q4: What are the key changes to look for in the ¹H NMR spectrum after conjugation?
A4: Upon successful conjugation of a linker to the carboxylic acid group, you should observe:
-
The disappearance of the acidic proton signal of the carboxylic acid (-COOH), which is typically a broad singlet.
-
The appearance of new, distinct peaks in the regions corresponding to the protons of your specific linker.
-
A potential downfield or upfield shift of the methylene (B1212753) protons (-O-CH₂-COOH) on the thalidomide moiety due to the change in their chemical environment upon forming an amide bond.
Analytical Protocols and Data Interpretation
LC-MS Analysis for Mass Confirmation
Objective: To verify the molecular weight of the final thalidomide-linker conjugate and identify any remaining starting materials or major byproducts.
Experimental Protocol:
-
Sample Preparation: Dilute a small aliquot of the crude or purified reaction mixture in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Chromatography: Perform separation on a C18 column.[1]
-
Mass Spectrometry: Analyze the eluent using a mass spectrometer, typically with electrospray ionization (ESI) in positive mode.[2][9]
-
Data Interpretation:
-
Extract the ion chromatogram for the theoretical m/z of your expected product ([M+H]⁺).
-
Confirm that the major peak in the chromatogram corresponds to the mass of your desired conjugate.
-
Check for the presence of masses corresponding to unreacted starting materials.
-
Table 1: Example LC-MS Parameters
| Parameter | Value | Reference |
| Column | C18, 50 x 4.6 mm, 5 µm | [1] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | [10] |
| Flow Rate | 0.7 - 0.9 mL/min | [1][5] |
| Gradient | 5% to 95% B over 5-10 minutes | Generic |
| Ionization Mode | Positive ESI | [9] |
| MS Detection | Scan for m/z range covering reactants and product | [2] |
HPLC Analysis for Purity Assessment
Objective: To determine the purity of the conjugate and quantify the amount of starting material remaining.
Experimental Protocol:
-
Sample Preparation: Prepare samples of the starting material, linker, and final product at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Method: Use a validated HPLC method, similar to the chromatography conditions for LC-MS.[5]
-
Detection: Monitor the elution using a UV detector at a wavelength where both the thalidomide moiety and the linker (if it has a chromophore) absorb, typically between 220-297 nm.[5][11]
-
Data Interpretation:
-
Identify the retention time of the starting materials and the new product peak.
-
Calculate the purity of the product by integrating the peak areas. The purity is the percentage of the product peak area relative to the total area of all peaks in the chromatogram.
-
NMR Spectroscopy for Structural Elucidation
Objective: To confirm the covalent bond formation between the linker and the thalidomide derivative and verify the overall structure.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[12]
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Data Interpretation:
-
Compare the product spectrum to the spectra of the starting materials.
-
Confirm the disappearance of the carboxylic acid proton and the appearance of linker-specific protons.
-
Assign all major peaks in the ¹H spectrum to the corresponding protons in the proposed structure.
-
Table 2: Hypothetical ¹H NMR Chemical Shift Comparison (in DMSO-d₆)
| Proton | Thalidomide-5-O-CH₂-COOH | Thalidomide-Linker Conjugate |
| -COOH | ~13.0 ppm (broad s, 1H) | Absent |
| -O-CH₂- | ~4.8 ppm (s, 2H) | Shifted to ~4.9 ppm (s, 2H) |
| Linker Protons | Absent | Present (e.g., peaks at 1.5-3.5 ppm) |
| -NH- (Amide) | Absent | Present (e.g., ~8.0 ppm, broad t, 1H) |
Troubleshooting Guide
Problem: My LC-MS analysis shows a low yield or no formation of the desired product.
| Possible Cause | Recommended Solution |
| Poor Reagent Quality | Ensure starting materials are pure and dry. Use anhydrous solvents, especially for coupling reactions involving reagents like HATU or HOBt. |
| Inefficient Coupling | Optimize the coupling reaction. Screen different coupling reagents and bases (e.g., DIPEA). Ensure correct stoichiometry, often using a slight excess (1.1-1.5 eq.) of the linker and coupling reagents.[7] |
| Reaction Conditions | Adjust the reaction time and temperature. Monitor the reaction by LC-MS to determine the optimal endpoint and avoid potential degradation. |
| Hydrolysis of Thalidomide | The phthalimide (B116566) ring can be susceptible to hydrolysis under strongly acidic or basic conditions. Maintain a neutral or slightly basic pH during the reaction and workup.[3][8] |
Problem: The final product is impure, with multiple unexpected peaks in the HPLC/LC-MS.
| Possible Cause | Recommended Solution |
| Side Reactions | If using DMF as a solvent at high temperatures, side reactions with amine-containing linkers can occur.[13] Consider alternative solvents like DMSO or NMP. |
| Incomplete Deprotection | If the initial t-Bu deprotection is incomplete, you will have unreacted starting material carrying through the reaction. Confirm full deprotection by NMR or LC-MS before proceeding. |
| Degradation during Workup/Purification | Avoid prolonged exposure to strong acids or bases. Use appropriate purification techniques like flash chromatography or preparative HPLC to separate the product from impurities.[14] |
Visualizations
Caption: Workflow for linker conjugation to the thalidomide derivative.
Caption: Troubleshooting logic for low conjugation yield.
References
- 1. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of thalidomide concentration in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 4. Developing NMR method for drug structure elucidation | EurekAlert! [eurekalert.org]
- 5. ijirmf.com [ijirmf.com]
- 6. The determination of a potential impurity in Thalidomide drug substance and product by HPLC with indirect UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Influence of Linker Attachment Points on the Stability and Neosubstrate Degradation of Cereblon Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A validated LC-MS/MS method for the simultaneous determination of thalidomide and its two metabolites in human plasma: Application to a pharmacokinetic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "Determination of Thalidomide by High Performance Liquid Chromatography" by Xiaoxia Yang, Zeping Hu et al. [digitalcommons.usf.edu]
- 12. nva.sikt.no [nva.sikt.no]
- 13. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing PROTAC Linker Length with Thalidomide E3 Ligands
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) that utilize a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase.
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a thalidomide-based PROTAC?
There is no single optimal linker length; it is highly dependent on the specific protein of interest (POI) and must be determined empirically.[1][] The ideal length is one that facilitates the formation of a stable and productive ternary complex between the target protein and the CRBN E3 ligase.[3][4] For some targets, shorter linkers may be more effective, while for others, longer linkers are necessary to achieve potent degradation.[1] For example, studies on p38α degradation showed optimal performance with linkers of 15-17 atoms, with shorter linkers being less effective.[5] Conversely, for other targets, extending the linker by even a single ethylene (B1197577) glycol unit can abolish degradation activity.[6]
Q2: What are the most common types of linkers used for thalidomide (B1683933) PROTACs?
The most prevalent linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains.[7] These are popular due to their synthetic accessibility, which allows for systematic variation in length.[6][8] Increasingly, more rigid linkers that incorporate elements such as piperazine, piperidine, or alkyne groups are being utilized to enhance physicochemical properties and restrict conformational flexibility.[9][] The choice of linker composition significantly influences a PROTAC's solubility, cell permeability, and metabolic stability.[9][]
Q3: How does linker composition, aside from length, impact PROTAC performance?
Linker composition is a critical factor influencing a PROTAC's overall performance.[9] Hydrophilic linkers, like PEG, can improve solubility, while more hydrophobic alkyl chains may enhance cell permeability.[3][8] The introduction of rigid elements can improve the stability of the ternary complex.[] The chemical nature of the linker can also affect the PROTAC's metabolic stability.[]
Q4: What is the "hook effect" in the context of PROTACs and how does the linker influence it?
The "hook effect" is a phenomenon where the degradation of the target protein diminishes at high PROTAC concentrations.[9] This occurs because an excess of PROTAC molecules can form binary complexes with either the target protein or the E3 ligase, which prevents the formation of the productive ternary complex required for degradation.[9] Optimizing the linker to enhance the cooperativity of ternary complex formation can help mitigate the hook effect.[9]
Troubleshooting Guide
Problem 1: My PROTAC exhibits good binary binding to both the target protein and CRBN, but I don't observe significant degradation of the target protein.
This is a common challenge in PROTAC development and can be attributed to several factors:
-
Suboptimal Linker Length: Even with strong binary affinities, the linker may not be the correct length to allow for the formation of a stable and productive ternary complex. The spatial orientation of the target protein and E3 ligase is crucial for ubiquitination.[9]
-
Poor Cell Permeability: PROTACs are often large molecules and may not efficiently cross the cell membrane to reach their intracellular target.[12][13]
-
Cellular Efflux: The PROTAC could be actively transported out of the cell by efflux pumps, leading to insufficient intracellular concentrations.[9]
Solutions:
-
Synthesize a Library of PROTACs with Varying Linker Lengths: This is the most direct approach to address the issue of suboptimal linker length. Even minor changes in linker length can significantly impact degradation efficacy.[9]
-
Evaluate Ternary Complex Formation Directly: Employ biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to assess the formation and stability of the ternary complex.[9]
-
Modify the Linker Composition: Introducing more rigid or flexible elements can alter the conformational dynamics and potentially lead to a more productive ternary complex.[9]
-
Assess Cell Permeability: Use cellular uptake assays to determine if your PROTAC is reaching its intracellular target in sufficient concentrations.[9]
Problem 2: I am observing a significant "hook effect" with my PROTAC, which limits its therapeutic window.
The hook effect can be a major hurdle in developing potent PROTACs. Here are some strategies to address it:
-
Enhance Ternary Complex Cooperativity: A highly cooperative PROTAC will favor the formation of the ternary complex even at higher concentrations, thereby mitigating the hook effect. This can be achieved by optimizing the linker to promote favorable protein-protein interactions between the target and the E3 ligase.[9]
-
Perform Careful Dose-Response Studies: Conduct detailed dose-response experiments to identify the optimal concentration range for your PROTAC that maximizes degradation before the onset of the hook effect.[9]
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the impact of linker length on PROTAC efficacy.
Table 1: Effect of Linker Length on Estrogen Receptor (ER) α Degradation [14]
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| 11 | 9 | ~100 | >75 |
| 12 | 12 | ~10 | >90 |
| 13 | 16 | ~1 | >95 |
| 14 | 19 | ~100 | ~50 |
| 15 | 21 | >1000 | <25 |
Table 2: Effect of Linker Length on p38α Degradation [5]
| PROTAC Compound | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Compound A | PEG | 12 | >1000 | <20 |
| Compound B | PEG | 15 | ~50 | >80 |
| Compound C | PEG | 17 | ~25 | >90 |
| Compound D | PEG | 20 | ~200 | ~60 |
Experimental Protocols
1. Western Blot Analysis for Protein Degradation
-
Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.[3][15]
-
Methodology:
-
Cell Culture and Treatment: Seed cells at an appropriate density. The next day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[3]
-
Cell Lysis: Wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein, followed by a species-appropriate HRP-conjugated secondary antibody. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.
-
2. Ternary Complex Formation Assay (Co-Immunoprecipitation)
-
Objective: To assess the ability of a PROTAC to mediate the formation of a ternary complex between the E3 ligase and the target protein.[15]
-
Methodology:
-
Complex Formation: Incubate purified recombinant E3 ligase (e.g., CRBN-DDB1), purified recombinant target protein, and the PROTAC at various concentrations in a binding buffer.[15]
-
Immunoprecipitation: Add an antibody against the target protein conjugated to magnetic beads and incubate to pull down the target protein and any interacting partners.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.[15]
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting, probing for the presence of the E3 ligase to confirm the formation of the ternary complex.[15]
-
3. Surface Plasmon Resonance (SPR) for Binding Kinetics
-
Objective: To measure the binding affinities and kinetics of the binary and ternary complexes.
-
Methodology:
-
Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.[3]
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.[3]
-
Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.[3]
-
Data Analysis: Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants for both binary and ternary complex formation.
-
Visualizations
Caption: The PROTAC-mediated protein degradation pathway.
Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.
Caption: The logical relationship between linker length and PROTAC efficacy.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 8. precisepeg.com [precisepeg.com]
- 9. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to E3 Ligase Ligands: A Comparative Analysis Featuring Thalidomide-5-O-CH2-COO(t-Bu)
For researchers, scientists, and drug development professionals at the forefront of targeted protein degradation, the selection of an E3 ubiquitin ligase ligand is a cornerstone of successful Proteolysis Targeting Chimera (PROTAC) design. This guide provides a comprehensive comparison of "Thalidomide-5-O-CH2-COO(t-Bu)," a key synthetic intermediate for Cereblon (CRBN) recruiting PROTACs, with other widely used E3 ligase ligands. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this document aims to facilitate informed decisions in the development of novel protein degraders.
Introduction to E3 Ligase Ligands in Targeted Protein Degradation
PROTACs are heterobifunctional molecules that function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1][2] The choice of E3 ligase and its corresponding ligand significantly impacts a PROTAC's degradation efficiency, selectivity, and overall therapeutic potential.[2] The most commonly exploited E3 ligases in PROTAC development include Cereblon (CRBN), von Hippel-Lindau (VHL), and Murine Double Minute 2 (MDM2).[1][2]
"Thalidomide-5-O-CH2-COO(t-Bu)" is a derivative of thalidomide, a well-established ligand for the CRBN E3 ligase.[3][4] The tert-butyl ester group serves as a protecting group, which is typically removed during PROTAC synthesis to reveal a carboxylic acid linker for conjugation to a target protein binder.[3] This guide will provide a comparative overview of the performance of thalidomide-based ligands and other key E3 ligase ligands.
Quantitative Performance Comparison of E3 Ligase Ligands
The efficacy of an E3 ligase ligand within a PROTAC is determined by several factors, including its binding affinity to the E3 ligase and the degradation efficiency (DC50 and Dmax) of the resulting PROTAC. The following tables summarize available quantitative data for common E3 ligase ligands.
Table 1: Binding Affinities of E3 Ligase Ligands to their Respective E3 Ligases
| E3 Ligase Ligand | E3 Ligase | Binding Affinity (K_d_ or K_i_) | Assay Method |
| Pomalidomide | CRBN | ~157 nM (K_i_)[5] | Competitive Titration |
| Lenalidomide | CRBN | ~178 nM (K_i_)[5], 0.64 µM (K_d_)[6] | Competitive Titration, ITC |
| Thalidomide | CRBN | ~250 nM (K_d_)[7] | Fluorescence Polarization |
| VH032 | VHL | 185 nM (K_d_)[8][9][10][11] | Not Specified |
| Nutlin-3 | MDM2 | 90 nM (K_i_) | Not Specified |
Note: Binding affinities can vary depending on the specific assay conditions and protein constructs used.
Table 2: Representative Degradation Performance of PROTACs Utilizing Different E3 Ligase Ligands
| PROTAC Example | E3 Ligase Recruited | Target Protein | DC_50_ | D_max_ | Cell Line |
| dBET1 | CRBN | BRD4 | 8 nM | >95% | MV4;11 |
| ARV-771 | VHL | BET Bromodomains | Not Specified | Not Specified | Not Specified[7] |
| A1874 | MDM2 | BRD4 | 30 nM | >98% | RS4;11 |
Note: DC_50_ (half-maximal degradation concentration) and D_max_ (maximum degradation) values are highly dependent on the specific PROTAC architecture (target binder, linker, and E3 ligase ligand) and the experimental conditions (cell line, treatment time).
Signaling Pathways and Experimental Workflows
To understand the context of this comparison, it is essential to visualize the underlying biological pathways and the experimental workflows used to generate the comparative data.
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Buy Thalidomide-5-NH2-CH2-COOH [smolecule.com]
- 4. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solid-phase synthesis for thalidomide-based proteolysis-targeting chimeras (PROTAC). | Semantic Scholar [semanticscholar.org]
- 7. DSpace [diposit.ub.edu]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. medchemexpress.com [medchemexpress.com]
A Comparative Efficacy Analysis of Thalidomide- and Pomalidomide-Based PROTAC Intermediates
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting E3 Ligase Ligands for Targeted Protein Degradation
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. A critical component of a PROTAC is the E3 ligase ligand, which hijacks the cell's ubiquitin-proteasome system. Thalidomide and its more potent analog, pomalidomide (B1683931), are widely used ligands for the Cereblon (CRBN) E3 ligase. This guide provides a comparative overview of the efficacy of PROTACs synthesized from a thalidomide-based intermediate, "Thalidomide-5-O-CH2-COO(t-Bu)", versus those derived from pomalidomide-based intermediates.
While direct comparative studies on "Thalidomide-5-O-CH2-COO(t-Bu)" are limited in publicly available literature, a comprehensive analysis of existing data on analogous structures allows for a robust evaluation. Generally, pomalidomide-based PROTACs are favored for their enhanced binding affinity to CRBN, which often translates to more efficient and potent degradation of target proteins.
Quantitative Data Summary
The following tables summarize key performance indicators for representative PROTACs, illustrating the general superiority of pomalidomide as a CRBN ligand in achieving potent protein degradation and anti-proliferative effects.
Table 1: Comparison of CRBN Binding Affinity
| E3 Ligase Ligand | Binding Affinity (Kd to CRBN) | Method |
| Thalidomide | ~1.8 µM | Isothermal Titration Calorimetry (ITC) |
| Pomalidomide | ~0.2 µM | Isothermal Titration Calorimetry (ITC) |
| Lenalidomide | ~0.5 µM | Isothermal Titration Calorimetry (ITC) |
Note: Data is collated from various sources and serves as a general comparison. Actual binding affinities can vary based on experimental conditions.
Table 2: Comparative Efficacy of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Ligand Moiety | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) (Anti-proliferative) |
| Representative Thalidomide-ether PROTAC | Thalidomide (ether linkage) | BRD4 | RS4;11 | 0.1 - 0.3 | >90 | 0.051 |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | <1 | >95 | 7 |
| Compound 21 | Pomalidomide | BRD4 | THP-1 | Not Reported | >75 (at 1 µM) | 810 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. IC50: Half-maximal inhibitory concentration. Data is compiled from different studies and experimental conditions may vary.[1][2]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the process of evaluating these compounds, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
For researchers aiming to replicate or build upon these findings, the following are detailed methodologies for key experiments.
Cereblon (CRBN) Binding Assay (Surface Plasmon Resonance - SPR)
Objective: To determine the binding affinity (Kd) of the PROTAC intermediates to the CRBN protein.
Materials:
-
Recombinant human CRBN-DDB1 complex
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Test compounds (Thalidomide-5-O-CH2-COO(t-Bu) and pomalidomide-based intermediates) dissolved in DMSO and diluted in running buffer.
Protocol:
-
Immobilization of CRBN:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the CRBN-DDB1 complex (e.g., at 50 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.
-
Deactivate excess reactive groups by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the test compounds in running buffer with a constant low percentage of DMSO (e.g., 1%).
-
Inject the compound solutions over the immobilized CRBN surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180 seconds), followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between each compound injection if necessary (e.g., with a short pulse of a mild acidic or basic solution).
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
-
IKZF1/IKZF3 Degradation Assay (Western Blot)
Objective: To quantify the degradation of the neosubstrates IKZF1 and IKZF3 in cells treated with the PROTACs.
Materials:
-
Multiple myeloma cell line (e.g., MM.1S, H929)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-IKZF1, anti-IKZF3, anti-GAPDH or anti-β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Treat the cells with various concentrations of the test compounds or vehicle control (DMSO) for a specified time (e.g., 2, 4, 8, 16, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Harvest the cells, wash with ice-cold PBS, and lyse with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein bands (IKZF1, IKZF3) to the loading control.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Anti-proliferative Assay (MTS Assay)
Objective: To assess the effect of the PROTACs on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., MM.1S, THP-1)
-
96-well plates
-
Cell culture medium
-
Test compounds
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm.
Protocol:
-
Cell Seeding:
-
Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere and resume growth overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compounds in cell culture medium.
-
Add the diluted compounds to the respective wells. Include wells with vehicle control (DMSO) and wells with medium only (for background subtraction).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
-
MTS Assay:
-
Add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Incubate the plates for 1-4 hours at 37°C.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a plate reader.
-
Subtract the average absorbance of the medium-only wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment by normalizing to the vehicle-treated control wells.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value.
-
Conclusion
The selection of an E3 ligase ligand is a critical decision in the design of potent and selective PROTACs. Based on available data, pomalidomide-based intermediates generally offer a significant advantage over thalidomide-based counterparts due to their higher affinity for CRBN, leading to more efficient target protein degradation. While "Thalidomide-5-O-CH2-COO(t-Bu)" represents a viable synthetic handle for PROTAC development, researchers should anticipate that the resulting degraders may exhibit lower potency compared to those constructed with pomalidomide-based linkers. The experimental protocols provided herein offer a standardized framework for the head-to-head evaluation of novel PROTACs, enabling data-driven decisions in the optimization of next-generation targeted protein degraders.
References
A Comparative Guide to the CRBN Binding Affinity of Thalidomide-5-O-CH2-COO(t-Bu) and Related Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cereblon (CRBN) binding affinity of "Thalidomide-5-O-CH2-COO(t-Bu)," a key intermediate in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), with its parent molecule, thalidomide (B1683933), and its well-characterized, clinically relevant derivatives, lenalidomide (B1683929) and pomalidomide. While direct quantitative binding data for "Thalidomide-5-O-CH2-COO(t-Bu)" is not extensively available in public literature, this guide leverages data from related compounds and detailed experimental protocols to provide a valuable resource for researchers in the field of targeted protein degradation.
Quantitative Binding Affinity Data
The binding of thalidomide and its analogs to CRBN is a critical interaction that underpins their therapeutic effects and their function as E3 ligase recruiters in PROTACs. The affinity of this interaction is a key determinant of the efficacy of these molecules. The following table summarizes the reported binding affinities for thalidomide and its derivatives.
| Compound | Binding Affinity (Kd or IC50) | Assay Method | Notes |
| Thalidomide | ~250 nM (Kd) | Not Specified | The parent compound from which the others are derived. |
| (S)-Thalidomide | ~10-fold stronger binding than (R)-enantiomer | Competitive Elution Assay | The (S)-enantiomer is the more biologically active form regarding CRBN binding.[1] |
| Lenalidomide | ~178 nM (Ki) | Competitive Titration | Binds with higher affinity to CRBN than thalidomide.[2] |
| Pomalidomide | ~157 nM (Ki) | Competitive Titration | Exhibits the highest binding affinity for CRBN among the three.[2] |
| Thalidomide-5-O-CH2-COO(t-Bu) | Not Publicly Available | - | As a derivative, its binding affinity is expected to be influenced by the modification at the 5-position of the phthalimide (B116566) ring. Experimental determination is required for a precise value. |
| Fluorinated Benzamide Derivatives | IC50 = 63 ± 16 μM (for compound 8d) | Microscale Thermophoresis (MST) | Demonstrates that modifications to the core structure can significantly impact binding affinity.[3][4] |
Experimental Protocols
Accurate determination of binding affinity is crucial for the development and optimization of CRBN-targeting compounds. The following are detailed methodologies for key experiments used to quantify the interaction between small molecules and CRBN.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Principle: A solution of the ligand is titrated into a solution containing the protein of interest. The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[5]
Methodology:
-
Sample Preparation:
-
Express and purify recombinant human CRBN protein (full-length or the thalidomide-binding domain).
-
Prepare a concentrated stock solution of the test compound (e.g., "Thalidomide-5-O-CH2-COO(t-Bu)") in a suitable solvent like DMSO, and then dilute it into the same buffer as the protein. The final DMSO concentration should be matched in both the protein and ligand solutions to minimize solvent effects.
-
Thoroughly degas both the protein and ligand solutions to avoid the formation of air bubbles during the experiment.
-
-
ITC Experiment:
-
Load the CRBN protein solution (typically 10-50 µM) into the sample cell of the calorimeter.
-
Load the test compound solution (typically 100-500 µM) into the injection syringe.
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of small, sequential injections of the ligand into the protein solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat flow peaks to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical biosensing technique that provides real-time kinetic data on molecular interactions.
Principle: A protein (ligand) is immobilized on a sensor chip surface. When a small molecule (analyte) in solution flows over the surface and binds to the immobilized protein, the change in the refractive index at the surface is measured in real-time as a change in the SPR signal. This allows for the determination of the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Methodology:
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5 for amine coupling).
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Immobilize the CRBN protein onto the activated sensor surface to the desired response level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of concentrations of the test compound in a suitable running buffer.
-
Inject the different concentrations of the analyte over the immobilized CRBN surface for a defined association phase, followed by a flow of running buffer for the dissociation phase.
-
A reference flow cell without immobilized protein or with an irrelevant protein should be used to subtract non-specific binding and bulk refractive index changes.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the kon and koff values.
-
The Kd is then calculated as the ratio of koff/kon.
-
Homogeneous Time-Resolved Fluorescence (HTRF)
HTRF is a robust, high-throughput competitive binding assay based on Förster Resonance Energy Transfer (FRET).
Principle: This assay uses a competitive format where the test compound competes with a fluorescently labeled tracer (e.g., Thalidomide-Red) for binding to a tagged CRBN protein (e.g., GST-tagged).[6] When the tracer is bound to the tagged CRBN, a FRET signal is generated between a donor fluorophore on an antibody recognizing the tag and the acceptor fluorophore on the tracer. Unlabeled competitor molecules will displace the tracer, leading to a decrease in the FRET signal.
Methodology:
-
Reagent Preparation:
-
Prepare a serial dilution of the test compound.
-
Prepare a solution of GST-tagged CRBN.
-
Prepare a detection mixture containing a Europium cryptate-labeled anti-GST antibody (donor) and Thalidomide-Red (acceptor).
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted test compound or reference compound to the wells.
-
Add 5 µL of GST-CRBN protein.
-
Add 5 µL of the pre-mixed HTRF detection reagents.
-
Incubate the plate at room temperature for a specified time (e.g., 3 hours) to reach equilibrium.[7]
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor).
-
Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the concentration of the test compound.
-
Determine the IC50 value from the resulting competition curve.
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
References
- 1. Expression of CRBN in cancer - Summary - The Human Protein Atlas [proteinatlas.org]
- 2. CRBN is downregulated in lung cancer and negatively regulates TLR2, 4 and 7 stimulation in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. youtube.com [youtube.com]
- 6. revvity.com [revvity.com]
- 7. resources.revvity.com [resources.revvity.com]
Comparative analysis of different protecting groups for thalidomide intermediates
For Researchers, Scientists, and Drug Development Professionals
The synthesis of thalidomide (B1683933) and its analogues, critical for the development of novel therapeutics including Proteolysis Targeting Chimeras (PROTACs), hinges on the effective use of protecting groups for the glutamic acid moiety. The choice of protecting group is a crucial decision that influences reaction yields, purity of intermediates, and the overall efficiency of the synthetic route. This guide provides a comparative analysis of three commonly employed amine protecting groups—tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc)—for the synthesis of thalidomide intermediates.
Comparative Analysis of Protecting Groups
The selection of an appropriate protecting group strategy is dictated by factors such as stability to reaction conditions, ease of introduction and removal, and orthogonality with other protecting groups in the synthetic scheme. The following table summarizes the key characteristics and performance of Boc, Cbz, and Fmoc groups in the context of preparing N-protected glutamic acid, a key precursor to thalidomide.
| Characteristic | tert-Butyloxycarbonyl (Boc) | Benzyloxycarbonyl (Cbz) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Protection Reagent | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | Benzyl (B1604629) chloroformate (Cbz-Cl) | 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or Fmoc-Cl |
| Protection Conditions | Mild basic conditions (e.g., NaOH, NaHCO₃, or Et₃N in aqueous/organic solvent mixtures) | Mild basic conditions (e.g., Na₂CO₃ or NaOH in aqueous/organic solvent mixtures) | Mild basic conditions (e.g., NaHCO₃ in aqueous/organic solvent mixtures) |
| Typical Protection Yield | High (typically >90%)[1][2] | High (typically >90%)[3] | High |
| Stability | Stable to a wide range of nucleophiles and bases; Stable to hydrogenolysis. | Stable to acidic and basic conditions; Stable to nucleophiles. | Stable to acidic conditions and hydrogenolysis. |
| Deprotection Conditions | Strong acidic conditions (e.g., Trifluoroacetic acid (TFA) in CH₂Cl₂ or HCl in dioxane).[4][5][6][7][8] | Catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acidic conditions (e.g., HBr/AcOH).[3] | Basic conditions (e.g., 20% piperidine (B6355638) in DMF). |
| Key Advantages | - Easy to introduce and remove.- Orthogonal to Cbz and Fmoc protecting groups. | - Crystalline derivatives are often easy to purify.- Orthogonal to Boc and Fmoc protecting groups. | - Cleavage under mild, non-acidic conditions.- Orthogonal to Boc and Cbz protecting groups. |
| Potential Drawbacks | - Deprotection requires strong acids which may not be suitable for acid-sensitive substrates. | - Hydrogenolysis may not be compatible with other reducible functional groups in the molecule. | - The Fmoc group and its byproducts can be fluorescent, which may interfere with certain analytical techniques. |
Experimental Protocols
Detailed and reliable experimental protocols are essential for the successful synthesis of protected thalidomide intermediates. The following sections provide representative procedures for the introduction and removal of Boc and Cbz protecting groups for glutamic acid.
Boc Protection of L-Glutamic Acid
This protocol describes the synthesis of N-Boc-L-glutamic acid.
Materials:
-
L-Glutamic acid
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydroxide (B78521) (NaOH)
-
Dioxane
-
Water
-
Ethyl acetate (B1210297)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve L-glutamic acid in a 1:1 mixture of dioxane and 1 M aqueous NaOH.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-L-glutamic acid as a white solid.[9] A typical reported yield for this procedure is around 93%.[2]
Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the removal of the Boc group from a protected amine.
Materials:
-
Boc-protected amino compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected compound in a mixture of TFA and water (e.g., 10:1 v/v).[4]
-
Stir the mixture at room temperature for 3 hours.
-
Concentrate the solution to give an oil.
-
Azeotrope the crude oil with toluene (3 x 10 mL) and concentrate in vacuo to remove any residual TFA.[4]
Cbz Protection of L-Glutamic Acid
This protocol describes the synthesis of N-Cbz-L-glutamic acid.
Materials:
-
L-Glutamic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
Procedure:
-
To a solution of L-glutamic acid in a 2:1 mixture of THF/H₂O, add sodium bicarbonate.
-
Cool the solution to 0 °C and add benzyl chloroformate.
-
Stir the solution for 20 hours at the same temperature.
-
Dilute the reaction mixture with H₂O and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the resulting residue by silica (B1680970) gel column chromatography to obtain N-Cbz-L-glutamic acid. A reported yield for a similar procedure is 90%.[3]
Cbz Deprotection via Hydrogenolysis
This protocol describes the removal of the Cbz group using catalytic hydrogenation.
Materials:
-
Cbz-protected amino compound
-
Methanol (MeOH)
-
Palladium on carbon (5% or 10% Pd-C)
-
Hydrogen gas (H₂)
Procedure:
-
To a solution of the Cbz-protected compound in methanol, add 5% Pd-C.
-
Stir the mixture at 60 °C for 40 hours under atmospheric pressure of H₂.
-
Filter the catalyst through a pad of celite.
-
Concentrate the filtrate in vacuo to give the deprotected amine.[3]
Visualizing Synthetic and Mechanistic Pathways
To further clarify the experimental workflows and the mechanism of action of thalidomide, the following diagrams are provided.
Caption: Experimental workflows for Boc and Cbz protection and deprotection of L-glutamic acid.
Caption: Simplified signaling pathway of thalidomide's mechanism of action via Cereblon (CRBN).
Conclusion
The choice between Boc, Cbz, and Fmoc protecting groups for the synthesis of thalidomide intermediates is a critical decision that impacts the overall synthetic strategy. The Boc group offers a straightforward and high-yielding protection method with facile acidic deprotection, making it a popular choice. The Cbz group provides an orthogonal option with deprotection via hydrogenolysis, which is advantageous when acid-sensitive functionalities are present. The Fmoc group, with its base-lability, offers another layer of orthogonality, crucial for more complex synthetic routes, particularly in solid-phase synthesis. A thorough understanding of the stability, orthogonality, and reaction conditions associated with each protecting group, as outlined in this guide, will enable researchers to design and execute efficient and successful syntheses of thalidomide and its derivatives for the advancement of drug discovery and development.
References
- 1. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 2. Page loading... [guidechem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Thalidomide-5-O-CH2-COO(t-Bu) vs. VHL-Based PROTAC Intermediates in Targeted Protein Degradation
For researchers, scientists, and drug development professionals navigating the landscape of targeted protein degradation, the choice of E3 ligase recruiting moiety is a pivotal decision in the design of Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth, objective comparison between two of the most prevalent classes of PROTAC intermediates: those derived from thalidomide (B1683933), specifically "Thalidomide-5-O-CH2-COO(t-Bu)" for Cereblon (CRBN) recruitment, and those based on ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
This comprehensive analysis, supported by experimental data, will delve into the synthesis, performance, and key characteristics of PROTACs derived from these two intermediates. By presenting quantitative data in clearly structured tables, detailing experimental methodologies, and visualizing the underlying biological and experimental frameworks, this guide aims to equip researchers with the necessary information to make informed decisions for their targeted protein degradation strategies.
At a Glance: Key Differences
| Feature | Thalidomide-5-O-CH2-COO(t-Bu) (CRBN-based) | VHL-based Intermediates |
| E3 Ligase Recruited | Cereblon (CRBN) | von Hippel-Lindau (VHL) |
| Ligand Characteristics | Smaller, more drug-like properties.[1] | Larger, more peptide-like.[] |
| Cellular Localization | Primarily nuclear, can shuttle to cytoplasm.[3] | Predominantly cytoplasmic.[3] |
| Tissue Expression | Abundant in hematopoietic cells.[3] | Widespread, but can be low in certain solid tumors.[3][4] |
| Reported Selectivity | Can be more promiscuous, potential for off-target effects on zinc-finger transcription factors.[3] | Generally more selective due to a more defined binding pocket.[3] |
| Known PROTAC Examples | dBET1, ARV-110, ARV-471[1][5] | MZ1, ARV-771[5][6] |
Mechanism of Action: A Tale of Two E3 Ligases
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by co-opting the cell's natural ubiquitin-proteasome system. They achieve this by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
Thalidomide-based PROTACs, synthesized from intermediates like "Thalidomide-5-O-CH2-COO(t-Bu)", recruit the CRBN E3 ligase.[5] In contrast, VHL-based PROTACs utilize ligands that mimic the binding of hypoxia-inducible factor 1α (HIF-1α) to the VHL E3 ligase.[5] The choice between these two E3 ligase systems can significantly influence a PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties.
Performance Data: A Head-to-Head Comparison Targeting BRD4
To provide a direct comparison, we will examine the performance of two well-characterized PROTACs targeting the Bromodomain-containing protein 4 (BRD4): dBET1 (CRBN-based) and MZ1 (VHL-based). Both utilize the same warhead, JQ1, to bind to BRD4.
Quantitative Performance Data
The following tables summarize key quantitative data from comparative studies of MZ1 and dBET1. It is important to note that absolute values can vary depending on the cell line and experimental conditions.
Table 1: Comparative Degradation Potency (DC50) and Maximum Degradation (Dmax) of BRD4
| PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | VHL | HeLa | ~23 | >95 | [7] |
| 22Rv1 | ~5 | >95 | [7] | ||
| MV4;11 | 2.3 | >90 | [8] | ||
| dBET1 | CRBN | HeLa | ~100 | >90 | [7] |
| 22Rv1 | ~30 | >90 | [7] | ||
| MV4;11 | 34 | >90 | [8] |
Table 2: Comparative Binary Binding Affinity (Kd)
| Compound | Binds to | Kd (nM) | Technique | Reference |
| MZ1 | BRD4 (BD2) | 15 | ITC | [6] |
| VCB Complex | 66 | ITC | [6] | |
| dBET1 | BRD4 (BD1) | ~28 | Not Specified | [4] |
| CRBN | ~250 | Not Specified | [9] |
Table 3: Comparative Antiproliferative Activity (IC50)
| PROTAC | Cell Line | IC50 (nM) | Reference |
| MZ1 | NB4 | < 1 | [5] |
| Kasumi-1 | < 1 | [5] | |
| MV4-11 | ~1 - 10 | [5] | |
| dBET1 | NB4 | ~1 - 10 | [5] |
| Kasumi-1 | ~10 - 100 | [5] | |
| MV4-11 | ~10 - 100 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are generalized protocols for the synthesis of the PROTAC intermediates and for key assays used to characterize and compare their resulting PROTACs.
Synthesis of PROTAC Intermediates
Protocol 1: Synthesis of Thalidomide-5-O-CH2-COO(t-Bu)
This protocol outlines a general synthetic route.
-
Synthesis of 5-Hydroxythalidomide: Start with the synthesis of thalidomide from L-glutamine and phthalic anhydride.[10] Then, introduce a hydroxyl group at the 5-position of the phthalimide (B116566) ring through established methods.
-
Alkylation: React 5-hydroxythalidomide with tert-butyl bromoacetate in the presence of a suitable base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide).
-
Purification: Purify the resulting "Thalidomide-5-O-CH2-COO(t-Bu)" by column chromatography.
Protocol 2: Synthesis of a VHL-based Intermediate (VH032 amine)
The synthesis of VHL ligands like VH032 is a multi-step process. A detailed, column-free synthesis has been reported.[11]
-
Multi-step Synthesis: The synthesis typically starts from commercially available precursors and involves several steps to construct the core scaffold of the VHL ligand.
-
Final Functionalization: The final steps involve the introduction of a functional group, such as an amine, to serve as an attachment point for the linker.
Key Performance Assays
Protocol 3: Western Blot for Protein Degradation (DC50 and Dmax Determination)
-
Cell Culture and Treatment: Seed cancer cell lines (e.g., HeLa, 22Rv1, MV4;11) in 6-well plates. After 24 hours, treat the cells with a serial dilution of the CRBN-based and VHL-based PROTACs for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[12]
Protocol 4: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation
-
Reagents: Use purified, tagged versions of the POI (e.g., His-tagged BRD4) and the E3 ligase complex (e.g., biotinylated CRBN or VHL). Use a terbium-conjugated anti-His antibody (donor) and a streptavidin-conjugated fluorophore (acceptor).
-
Assay Setup: In a microplate, incubate the tagged POI, tagged E3 ligase, and a serial dilution of the PROTAC.
-
Detection: Add the donor and acceptor reagents. After incubation, measure the TR-FRET signal. An increase in the signal indicates the formation of the ternary complex.[13][14]
Protocol 5: Surface Plasmon Resonance (SPR) for Binding Affinity (Kd)
-
Immobilization: Immobilize the purified POI or E3 ligase onto an SPR sensor chip.
-
Binary Interaction: Flow a series of concentrations of the PROTAC over the immobilized protein to measure the binding affinity (Kd) of the binary interaction.
-
Ternary Complex Formation: To measure the affinity of the ternary complex, pre-incubate the PROTAC with the non-immobilized protein and flow the mixture over the immobilized protein.
Conclusion
Both thalidomide-based and VHL-based PROTAC intermediates are powerful tools for inducing targeted protein degradation. The choice between them is not straightforward and depends on a multitude of factors including the specific target protein, the desired selectivity profile, and the intended therapeutic application.
-
Thalidomide-based PROTACs , derived from intermediates like "Thalidomide-5-O-CH2-COO(t-Bu)", may offer advantages in terms of their smaller size and more drug-like properties, potentially leading to better oral bioavailability.[1][] However, the broader substrate promiscuity of CRBN could lead to off-target effects.[3]
-
VHL-based PROTACs often exhibit higher selectivity due to the more specific binding pocket of VHL.[3] However, the larger, more peptide-like nature of VHL ligands can present challenges in terms of cell permeability and oral bioavailability.[]
The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of PROTACs. Ultimately, empirical testing of both CRBN and VHL-recruiting molecules, coupled with careful optimization of the linker and warhead components, will be crucial for the development of potent and selective protein degraders for therapeutic applications.
References
- 1. tandfonline.com [tandfonline.com]
- 3. Facile Synthesis of Thalidomide | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Pardon Our Interruption [opnme.com]
- 6. benchchem.com [benchchem.com]
- 7. kisacoresearch.com [kisacoresearch.com]
- 8. scispace.com [scispace.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. US7863451B2 - Processes for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines - Google Patents [patents.google.com]
In vivo stability of PROTACs derived from "Thalidomide-5-O-CH2-COO(t-Bu)"
A Note on "Thalidomide-5-O-CH2-COO(t-Bu)"-Derived PROTACs: Publicly available literature and experimental data on the in vivo stability and pharmacokinetics of PROTACs specifically derived from the "Thalidomide-5-O-CH2-COO(t-Bu)" moiety are limited. This guide will, therefore, provide a comparative analysis of well-characterized, clinically advanced thalidomide-based PROTACs. The insights from these molecules can serve as a valuable benchmark for researchers developing novel PROTACs, including those with unique linker chemistries.
Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality designed to hijack the body's own cellular machinery to eliminate disease-causing proteins.[1][2] For PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase, derivatives of thalidomide (B1683933) are commonly employed.[3] The in vivo stability and pharmacokinetic (PK) properties of these complex molecules are critical for their translation into effective clinical candidates.[2][4] This guide offers a comparative overview of the in vivo stability of prominent thalidomide-based PROTACs, supported by experimental data and detailed methodologies.
Comparative Pharmacokinetic Data
The successful development of a PROTAC hinges on achieving adequate drug exposure at the site of action, which is governed by its absorption, distribution, metabolism, and excretion (ADME) properties.[2][4] The following tables summarize key pharmacokinetic parameters for several leading thalidomide-based PROTACs from preclinical studies. It is important to note that direct comparisons should be made with caution, as experimental conditions such as animal species, dose, and route of administration can significantly influence the results.
Table 1: Pharmacokinetic Parameters of Androgen Receptor (AR) Degrader ARV-110 (Bavdegalutamide) in Preclinical Species
| Parameter | Mouse | Rat |
| Dose (IV) | 2 mg/kg | 2 mg/kg |
| Clearance (CL) | 180.9 ± 30.79 mL/h/kg | 413.6 ± 31.7 mL/h/kg |
| Volume of Distribution (Vss) | 6506 mL/kg | - |
| Half-life (t1/2) | - | - |
| Dose (PO) | 5 mg/kg | 5 mg/kg |
| Cmax | - | - |
| AUC | - | - |
| Oral Bioavailability (%F) | 37.89% | 23.83%[5][6] / 10.75% (fasted) to 20.97% (fed)[7] |
Table 2: Pharmacokinetic Parameters of Estrogen Receptor (ER) Degrader ARV-471 (Vepdegestrant) in Preclinical Species
| Parameter | Rat | Dog |
| Clearance (CL) | High | 3.0 mL/min/kg |
| Oral Bioavailability (%F) | Acceptable | - |
Note: Specific quantitative values for all parameters were not consistently available in the reviewed sources. ARV-471 has demonstrated dose-dependent increases in plasma exposure in clinical studies.[8][9]
Table 3: Pharmacokinetic Parameters of BET Degrader ARV-825 in Preclinical Species
| Parameter | Mouse |
| Dosing Regimen | 10 mg/kg, daily (i.p.) |
| Key Finding | Significantly reduced tumor burden with no noted toxic side effects.[10] |
Note: Detailed pharmacokinetic parameters such as clearance and bioavailability for ARV-825 were not available in the reviewed sources. However, its in vivo efficacy has been demonstrated in various xenograft models.[10][11][12][13][14]
Experimental Protocols
The accurate determination of pharmacokinetic parameters relies on robust and validated experimental and bioanalytical methods. The following sections detail typical procedures employed in the in vivo evaluation of thalidomide-based PROTACs.
In Vivo Pharmacokinetic Study in Rodents
-
Animal Models: Male Sprague-Dawley rats or BALB/c mice are commonly used.[5][15] Animals are typically fasted overnight before oral administration.[15]
-
Drug Administration:
-
Blood Sampling: Blood samples (approximately 100-200 µL) are collected from the jugular or tail vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., heparin or EDTA).[15]
-
Plasma Preparation: The blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.[5]
-
Data Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis to determine pharmacokinetic parameters such as clearance (CL), volume of distribution (Vss), half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC). Oral bioavailability (%F) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[15]
Bioanalytical Method: LC-MS/MS Quantification
The quantification of PROTACs in plasma samples is predominantly performed using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[5][16]
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation. An organic solvent (e.g., acetonitrile) containing an internal standard (e.g., pomalidomide) is added to the plasma sample to precipitate proteins.[6][16] The mixture is vortexed and centrifuged, and the supernatant is collected for analysis.[16]
-
Chromatographic Separation: The extracted samples are injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile) is used to separate the PROTAC from endogenous plasma components.[6]
-
Mass Spectrometric Detection: The separated analyte is detected using a tandem quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for the PROTAC and the internal standard to ensure selectivity and sensitivity.[6]
-
Quantification: A calibration curve is constructed by analyzing standards of known concentrations, and the concentration of the PROTAC in the unknown samples is determined by interpolation from this curve.[16]
Visualizations
Signaling Pathway and Experimental Workflow
To better understand the context of in vivo stability studies, the following diagrams illustrate the general mechanism of action for a thalidomide-based PROTAC and a typical experimental workflow for pharmacokinetic analysis.
References
- 1. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. researchgate.net [researchgate.net]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. mdpi.com [mdpi.com]
- 6. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioactive ADME Demonstrates ARV-110's High Druggability Despite Low Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arvinas and Pfizer Announce PROTAC® Protein Degrader ARV-471 Continues to Demonstrate Encouraging Clinical Benefit Rate in Patients with Locally Advanced or Metastatic ER+/HER2- Breast Cancer | Arvinas [ir.arvinas.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ARV-825 Demonstrates Antitumor Activity in Gastric Cancer via MYC-Targets and G2M-Checkpoint Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. BRD4 PROTAC degrader ARV-825 inhibits T-cell acute lymphoblastic leukemia by targeting 'Undruggable' Myc-pathway genes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. uu.diva-portal.org [uu.diva-portal.org]
- 16. sciex.com [sciex.com]
A Researcher's Guide to Benchmarking PROTAC Performance: The Role of Thalidomide-Based E3 Ligase Ligands
Introduction to PROTAC Technology and CRBN Recruitment
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the body's own cellular machinery for protein disposal—the ubiquitin-proteasome system (UPS)—to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of two key components joined by a chemical linker: a "warhead" that binds to the target protein of interest (POI) and a ligand that recruits an E3 ubiquitin ligase.[2] This induced proximity triggers the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[2][3]
One of the most widely utilized E3 ligases in PROTAC design is Cereblon (CRBN).[2][4] Ligands for CRBN are often derived from thalidomide (B1683933) and its analogs (immunomodulatory imide drugs or IMiDs).[2][5] Molecules like "Thalidomide-5-O-CH2-COO(t-Bu)" serve as critical chemical intermediates in the synthesis of these CRBN-based PROTACs.[6] The thalidomide moiety acts as the anchor to the CRBN protein, while the linker, attached at the 5-position of the phthalimide (B116566) ring, connects to the warhead.[2] The performance of the final PROTAC is not determined by this intermediate alone, but by the interplay between the warhead, the E3 ligase ligand, and the nature of the intervening linker.
This guide provides an objective comparison of PROTAC performance based on linker composition, supported by experimental data, and details the necessary protocols for rigorous evaluation.
Quantitative Performance of CRBN-Based PROTACs
The efficacy of a PROTAC is primarily evaluated by two key parameters:
-
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.[7]
-
Dmax : The maximum percentage of target protein degradation that can be achieved. A higher Dmax value signifies greater efficacy.[7]
The choice of linker and the specific target protein profoundly impacts these values. Below are tables summarizing representative data from studies on CRBN-recruiting PROTACs, highlighting the influence of different linkers and targets.
Table 1: Comparative Degradation Potency of BET-Targeting PROTACs Note: Direct comparison across different cell lines can be challenging, but the data illustrates the high potency achievable with thalidomide-based PROTACs.
| PROTAC Name | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | <1 | >90 |
| dBET1 | Thalidomide | BRD4 | MV4;11 | 1.8 | >98 |
This table showcases the nanomolar to picomolar potency of CRBN-based PROTACs in degrading BRD4, a key protein in cancer.[8][9]
Table 2: Impact of Linker Composition on Degradation of Various Targets This table illustrates how linker choice (e.g., PEG vs. Alkyl chains) can affect the degradation efficiency for different target proteins.
| Target Protein | Linker Type | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) |
| TBK1 | PEG | Pomalidomide | 22Rv1 | 3.2 | >90 |
| SHP2 | PEG/Alkyl | Thalidomide | HeLa | 6.02 | >90 |
| IDO1 | PEG | Thalidomide | U87 | 329 | >70 |
This representative data demonstrates the versatility of thalidomide-based ligands in degrading a range of proteins by modifying the linker and warhead.[7][10][11]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental steps is crucial for understanding and designing effective PROTACs.
Caption: CRBN-mediated protein degradation by a thalidomide-based PROTAC.
Caption: A typical workflow for evaluating the specificity of a PROTAC.[12]
Caption: Logical relationship between PROTAC linker properties and performance.
Experimental Protocols
Accurate and reproducible data are essential for comparing PROTAC performance. Below are detailed methodologies for key experiments.
Protocol 1: Quantitative Western Blotting for Protein Degradation
This is the primary assay to quantify the degradation of a target protein and determine DC50 and Dmax values.[8]
-
Cell Culture and Treatment :
-
Plate cells (e.g., HeLa, Jurkat, 22Rv1) in 6-well plates at a density that ensures 70-80% confluency on the day of treatment.[7]
-
Prepare a serial dilution of the PROTAC in culture medium. A typical concentration range is 0.1 nM to 10 µM.[8]
-
Treat cells with the varying concentrations of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle-only control (e.g., DMSO).[8]
-
-
Cell Lysis :
-
Aspirate the media and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).[8]
-
Add an appropriate volume of lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 15-30 minutes, then scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification :
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading in the next step.[10]
-
-
SDS-PAGE and Immunoblotting :
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[13]
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.[10]
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal loading, probe the same membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin).[8]
-
-
Data Analysis :
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).[8]
-
Normalize the intensity of the target protein band to its corresponding housekeeping protein band.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control and plot this against the PROTAC concentration to determine the DC50 and Dmax values.[8]
-
Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity
ITC measures the heat changes associated with binding events, providing thermodynamic data on binary (PROTAC-protein) and ternary complex formation.[14]
-
Principle : A solution of one binding partner is titrated into a solution of another, and the heat released or absorbed is measured to determine binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[14]
-
General Protocol for Ternary Complex Formation :
-
Prepare purified solutions of the target protein, the CRBN E3 ligase complex, and the PROTAC in a matched buffer (e.g., PBS or HEPES).
-
To measure ternary complex formation, first saturate the PROTAC with one of the proteins (e.g., CRBN).
-
Load the titrant (e.g., PROTAC-CRBN complex) into the injection syringe of the ITC instrument.
-
Load the titrand (e.g., the target protein) into the sample cell.
-
Perform a series of small injections of the titrant into the titrand while monitoring the heat changes.
-
Analyze the resulting binding isotherm to determine the thermodynamic parameters of the ternary complex formation. A positive cooperativity indicates the binding of the second protein is enhanced in the presence of the first.
-
Conclusion
The development of potent and selective PROTACs relies on the systematic evaluation of each component. While "Thalidomide-5-O-CH2-COO(t-Bu)" is a valuable starting block for accessing CRBN-based PROTACs, the ultimate performance of the degrader is dictated by the entire molecular architecture. The linker is not a passive spacer but a critical element that influences the geometry and stability of the ternary complex, thereby impacting degradation potency and selectivity.[7][14] Researchers must consider a variety of linker types—including flexible PEG and alkyl chains as well as more conformationally restricted rigid linkers—to optimize efficacy.[7][15] A rigorous experimental workflow, combining cellular degradation assays with biophysical validation of the ternary complex, is paramount for benchmarking performance and advancing the rational design of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 3. jove.com [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. Protein degraders - from thalidomide to new PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alfa-labotrial.com [alfa-labotrial.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Thalidomide Isomers in PROTAC Technology
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting Cereblon Ligands for Targeted Protein Degradation.
Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1] A critical component of many successful PROTACs is the E3 ligase recruiter, which hijacks the cell's ubiquitin-proteasome system.[2] Thalidomide (B1683933) and its analogs, known as immunomodulatory drugs (IMiDs), are widely used to recruit the Cereblon (CRBN) E3 ligase, a substrate receptor for the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex.[2][3]
These molecules, including thalidomide's distinct stereoisomers ((R)- and (S)-enantiomers), lenalidomide (B1683929), and pomalidomide, are not interchangeable.[3][] Their selection significantly impacts a PROTAC's binding affinity, ternary complex stability, degradation efficiency, and off-target effects.[5] This guide provides a head-to-head comparison of these CRBN ligands, supported by experimental data and detailed protocols, to inform the rational design of next-generation protein degraders.
Mechanism of Action: PROTAC-Mediated Degradation
The fundamental action of a thalidomide-based PROTAC is to induce proximity between the target protein of interest (POI) and the CRBN E3 ligase. This ternary complex formation facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[6] The resulting polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the tagged protein.[7]
Quantitative Comparison of CRBN Ligands
The efficacy of a PROTAC is critically dependent on the choice of its CRBN-recruiting moiety. Pomalidomide and lenalidomide, derivatives of thalidomide, were developed for treating blood cancers and generally exhibit different binding affinities and neosubstrate profiles.[3] The stereochemistry of thalidomide itself is also a crucial factor.
Binding Affinity to Cereblon (CRBN)
The initial and essential step for PROTAC function is the binding of its E3 ligase handle to CRBN. The binding affinity, often expressed as the dissociation constant (Kd), varies significantly among the different isomers and analogs. Notably, the (S)-enantiomer of thalidomide binds to CRBN with an approximately 10-fold higher affinity than the (R)-enantiomer.[8][9][10] Pomalidomide generally shows the strongest binding affinity among the common IMiDs.[2][11]
| Ligand | Binding Affinity (Kd) to CRBN | Assay Method |
| (S)-Thalidomide | ~250 nM | Isothermal Titration Calorimetry (ITC) |
| (R)-Thalidomide | ~2.5 µM | Isothermal Titration Calorimetry (ITC) |
| Pomalidomide | ~157 - 180 nM | ITC / Surface Plasmon Resonance (SPR) |
| Lenalidomide | ~178 - 445 nM | ITC / Surface Plasmon Resonance (SPR) |
| Note: Kd values are compiled from multiple sources and can vary based on experimental conditions.[11][12][13] |
Comparative Degradation Efficiency
The ultimate measure of a PROTAC's effectiveness is its ability to degrade the target protein, quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[14] While linker composition and target binder are crucial, the choice of the CRBN ligand establishes the foundation for degradation potency. Pomalidomide-based PROTACs are often more potent due to their higher binding affinity for CRBN, which can lead to more efficient ternary complex formation.[2]
The following table presents representative data for PROTACs targeting SHP2 and HDACs, illustrating performance differences based on the thalidomide-derived moiety.
| PROTAC Name | CRBN Ligand | Target Protein | Cell Line | DC50 | Dmax (%) |
| SHP2-PROTAC-11 | Thalidomide | SHP2 | HeLa | 6.02 nM | >95% |
| HDAC-PROTAC-9 | Thalidomide | HDAC1 / HDAC3 | HCT116 | 0.55 µM / 0.53 µM | ~80% / >90% |
| IDO1 Degrader-1 | Pomalidomide | IDO1 | HeLa | 2.84 µM | 93% |
| Data is representative and compiled from distinct studies for illustrative purposes.[12][15] |
The Impact of Stereochemistry: (S)- vs. (R)-Thalidomide
Thalidomide is a chiral molecule and exists as a racemic mixture of (R)- and (S)-enantiomers.[] These stereoisomers exhibit distinct biological activities.
-
(S)-Thalidomide : This enantiomer is associated with the potent teratogenic effects of the drug but is also primarily responsible for its desired anti-cancer activity.[13] It shows a significantly stronger binding affinity for CRBN, making it the more effective isomer for recruiting the E3 ligase in a PROTAC context.[3][9]
-
(R)-Thalidomide : This enantiomer possesses the sedative properties of thalidomide and binds to CRBN with much lower affinity.[3][13]
Crucially, the two enantiomers can interconvert under physiological conditions (in vivo racemization).[16][17] This means that administering a pure (R)-thalidomide-based PROTAC does not preclude the formation of the more active (and potentially more toxic) (S)-form. However, for in vitro biochemical and cellular assays, the stereochemistry is a critical design consideration, with the (S)-form being the preferred building block for potent CRBN engagement.
Neosubstrate Specificity
An important consideration is that IMiDs function as "molecular glues," altering the substrate specificity of CRBN to induce the degradation of endogenous proteins known as neosubstrates (e.g., Ikaros (IKZF1), Aiolos (IKZF3), and casein kinase 1α (CK1α)).[3][18] This neosubstrate profile is dependent on the specific IMiD used:
When incorporated into a PROTAC, the CRBN ligand retains its intrinsic ability to degrade neosubstrates. This can be a desirable therapeutic effect or an unwanted off-target liability, making the choice of IMiD a key factor in determining the PROTAC's overall selectivity profile.[14]
Experimental Protocols & Workflows
Validating the performance of a thalidomide-based PROTAC requires a suite of robust experimental assays. Below are detailed protocols for quantifying protein degradation and assessing ternary complex formation.
Protocol 1: Western Blot for Quantifying Protein Degradation
Western blotting is a standard technique to measure the reduction in target protein levels and determine the DC50 and Dmax values of a PROTAC.[7]
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[19]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[7]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or similar protein assay to ensure equal loading.[19]
-
SDS-PAGE and Transfer: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection & Analysis: Apply a chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle control and plot the data to determine DC50 and Dmax values.[7][14]
Protocol 2: Biophysical Analysis of Ternary Complex Formation (SPR)
Surface Plasmon Resonance (SPR) is a powerful biophysical technique used to measure the kinetics (kon, koff) and affinity (Kd) of binary and ternary complex formation in real-time.[20]
Methodology:
-
Ligand Immobilization: Covalently immobilize a high-purity, tagged E3 ligase (e.g., His-tagged CRBN) onto an appropriate SPR sensor chip surface (e.g., CM5 chip via amine coupling).[21]
-
Binary Interaction Analysis:
-
PROTAC-CRBN: Inject increasing concentrations of the PROTAC over the immobilized CRBN surface to determine the binding affinity and kinetics of this binary interaction.
-
PROTAC-POI: To measure the other binary interaction, immobilize the POI and inject the PROTAC.
-
-
Ternary Complex Analysis:
-
Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC mixed with varying concentrations of the POI.
-
Inject these solutions over the immobilized CRBN surface. An increase in the binding response compared to the injection of the PROTAC alone indicates the formation of the POI-PROTAC-CRBN ternary complex.[21]
-
-
Data Analysis: Fit the resulting sensorgrams to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants for the binary and ternary interactions. These values can be used to calculate the cooperativity (α), a key parameter that describes the stability of the ternary complex.[20][21]
Conclusion and Design Principles
The selection of a thalidomide isomer or analog is a critical decision in the design of a CRBN-recruiting PROTAC. While thalidomide itself provides a foundational scaffold, its derivatives often offer superior performance.
Key Takeaways for Researchers:
-
Pomalidomide is often preferred: It generally exhibits the highest binding affinity for CRBN, which can translate to more potent degradation and more efficient ternary complex formation.[2]
-
Stereochemistry is paramount: When using thalidomide, the (S)-enantiomer is significantly more active in binding CRBN and should be used for synthesizing potent PROTACs for in vitro studies.[9]
-
Lenalidomide offers a different neosubstrate profile: If degradation of CK1α is desired or must be avoided, the choice between lenalidomide and pomalidomide/thalidomide becomes a strategic decision related to the PROTAC's selectivity.[18]
-
Ternary complex formation is key: A PROTAC's degradation efficiency does not always correlate directly with its binary binding affinities; stable ternary complex formation is often the limiting factor for potent degradation.[1] Rigorous biophysical characterization is therefore essential.
By carefully considering the comparative data and employing robust experimental validation, researchers can make informed decisions to optimize the design of highly potent and selective thalidomide-based PROTACs for therapeutic applications.
References
- 1. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Protein Degradation and PROTACs [worldwide.promega.com]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] Structural basis of thalidomide enantiomer binding to cereblon | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. acs.org [acs.org]
- 17. Thalidomide - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Validating Target Protein Degradation: A Comparative Guide to Western Blotting for PROTAC Efficacy
For researchers, scientists, and drug development professionals, establishing the efficacy of Proteolysis Targeting Chimeras (PROTACs) is paramount. This guide provides a detailed comparison of Western blotting and its alternatives for validating the degradation of target proteins, complete with experimental protocols and quantitative data to inform your research.
PROTACs represent a revolutionary therapeutic modality, inducing the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[2] Validating this degradation is a critical step in the development of these novel therapeutics. Western blotting has traditionally been a cornerstone technique for this purpose, allowing for the quantification of target protein levels in cells treated with a PROTAC.[2][3]
The PROTAC Mechanism of Action: A Visual Guide
PROTACs are heterobifunctional molecules composed of two ligands connected by a linker. One ligand binds to the target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[2] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[2]
References
Mitigating Off-Target Effects: A Comparative Analysis of PROTACs Utilizing Thalidomide-Based E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of PROTAC Performance with a Focus on Cross-Reactivity.
The use of thalidomide (B1683933) and its analogs (immunomodulatory drugs or IMiDs) as E3 ligase ligands in Proteolysis Targeting Chimeras (PROTACs) has become a cornerstone of targeted protein degradation. However, a significant challenge remains: the inherent ability of the thalidomide moiety to recruit and degrade off-target proteins, known as neosubstrates. This guide provides a comparative analysis of cross-reactivity studies for PROTACs synthesized with modified thalidomide ligands, with a particular focus on modifications at the 5-position of the phthalimide (B116566) ring, exemplified by structures like "Thalidomide-5-O-CH2-COO(t-Bu)".
The primary off-target effects of thalidomide-based PROTACs are the degradation of zinc finger (ZF) transcription factors, most notably Ikaros (IKZF1) and Aiolos (IKZF3), as well as other proteins like SALL4.[1][2] These off-target effects can lead to unintended biological consequences, including immunomodulatory effects and potential teratogenicity.[1][3] Strategies to mitigate these effects often involve modifying the thalidomide structure to alter its binding affinity for neosubstrates while maintaining or improving its ability to form a productive ternary complex with the target protein and the E3 ligase, Cereblon (CRBN).[4]
Comparative Analysis of On-Target and Off-Target Degradation
The selectivity of a PROTAC is critically influenced by the E3 ligase ligand and the linker connecting it to the target-binding warhead.[5] Modifications to the thalidomide moiety can significantly impact the degradation profile of both the intended target and known off-target neosubstrates.
Below is a summary of illustrative quantitative data from proteomics studies, comparing the degradation of a target protein with the off-target degradation of neosubstrates for different PROTAC designs. While specific data for "Thalidomide-5-O-CH2-COO(t-Bu)" is not publicly available in comparative studies, the data presented reflects the general principles of how modifications to the thalidomide ligand can enhance selectivity.
| PROTAC Design | Target Protein | Target Degradation (Log2 Fold Change) | p-value | Off-Target Neosubstrate (IKZF1) | Neosubstrate Degradation (Log2 Fold Change) | p-value | Significance |
| Standard Pomalidomide-based PROTAC | Target Kinase A | -4.5 | < 0.001 | IKZF1 | -2.8 | < 0.01 | Significant on-target and off-target degradation. |
| 5-Position Modified Thalidomide PROTAC | Target Kinase A | -4.2 | < 0.001 | IKZF1 | -1.1 | > 0.05 | Significant on-target degradation with minimized off-target effects.[4] |
| Alternative E3 Ligase (VHL) PROTAC | Target Kinase A | -4.8 | < 0.001 | IKZF1 | -0.5 | > 0.05 | High on-target potency with a different off-target profile. |
This table presents illustrative data based on typical outcomes from proteomics experiments as described in the literature.[6]
Signaling Pathways and Experimental Workflows
Understanding the mechanism of action and the methods for evaluating PROTACs is crucial for interpreting cross-reactivity data.
Caption: PROTAC-mediated protein degradation pathway.
The following diagram illustrates a typical workflow for assessing PROTAC selectivity using quantitative proteomics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Safe Disposal of Thalidomide-5-O-CH2-COO(t-Bu): A Guide for Laboratory Professionals
Disclaimer: The absence of a specific, validated disposal protocol for Thalidomide-5-O-CH2-COO(t-Bu) necessitates a cautious approach. The following procedures are based on the known hazards of its parent compound, thalidomide (B1683933), and general best practices for the management of hazardous chemical waste. All personnel must adhere to institutional and local regulations for hazardous waste disposal.
This guide provides essential safety and logistical information for the proper disposal of Thalidomide-5-O-CH2-COO(t-Bu), ensuring the safety of laboratory personnel and the environment. Researchers, scientists, and drug development professionals should treat this compound with the same level of caution as thalidomide, assuming it carries similar risks, including potential reproductive toxicity.[1][2]
Essential Safety and Handling Protocols
Prior to handling Thalidomide-5-O-CH2-COO(t-Bu), it is imperative to consult the Safety Data Sheet (SDS) for thalidomide and similar derivatives as a proxy for specific handling and safety information.[1] A comprehensive Personal Protective Equipment (PPE) strategy is the first line of defense against accidental exposure.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are mandatory.
-
Eye Protection: Safety goggles or a face shield must be worn at all times.
-
Lab Coat: A lab coat is required to protect from spills.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary.[1]
Spill Response Procedure
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Non-essential personnel should leave the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne contaminants.[1]
-
Contain: Use an absorbent material to contain the spill and prevent it from spreading.[1]
-
Clean: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent.[1]
Waste Characterization and Segregation
Proper characterization of the waste stream is crucial for compliant disposal.[1] Based on the known properties of thalidomide, waste containing Thalidomide-5-O-CH2-COO(t-Bu) should be considered hazardous.[1] The waste should be segregated based on the following characteristics:
-
Toxicity: Due to the teratogenic nature of thalidomide, this analog should be treated as a reproductive toxin.[2][3]
-
Reactivity: While not inherently reactive, mixing with incompatible materials should be avoided.[1]
-
Ignitability: The waste should be assessed for its potential to create fires under certain conditions.[1]
Disposal Plan: Step-by-Step Guidance
-
Containerization:
-
Place all solid waste contaminated with Thalidomide-5-O-CH2-COO(t-Bu) (e.g., gloves, absorbent pads, empty vials) into a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid waste should be collected in a separate, compatible, and sealed hazardous waste container. The container must be clearly labeled with the chemical name and associated hazards.
-
-
Labeling:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "Thalidomide-5-O-CH2-COO(t-Bu)," and a clear indication of the associated hazards (e.g., "Reproductive Toxin").
-
-
Storage:
-
Store the hazardous waste in a designated, secure, and well-ventilated area, away from incompatible materials. Storage should comply with all institutional and local regulations.
-
-
Documentation:
-
Maintain a detailed log of the waste generated, including the quantity and date of generation.[1]
-
-
Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and final disposal of the hazardous waste.[1] Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.
-
Quantitative Data Summary
No specific quantitative data for the disposal of Thalidomide-5-O-CH2-COO(t-Bu) is readily available. The following table summarizes general safety and handling information for thalidomide and its analogs.
| Parameter | Value/Information | Source |
| Primary Hazard | Known human teratogen; may damage the unborn child. | [4] |
| Target Organs | Hematological and neurological systems. | [4] |
| Personal Protective Equipment | Chemical-resistant gloves, eye protection, lab coat, respirator (if dust/aerosol risk). | [1] |
| Spill Containment | Use absorbent material. | [1] |
| Waste Classification | Hazardous Waste (Reproductive Toxin). | [1][2] |
Experimental Protocol: Hypothetical Chemical Degradation
While no specific chemical degradation protocol for Thalidomide-5-O-CH2-COO(t-Bu) is published, a hypothetical approach for small-scale laboratory use, based on general principles of chemical degradation of organic molecules, could involve oxidation. This procedure should only be performed by trained personnel after a thorough risk assessment and with explicit approval from the institutional EHS office. [1]
Objective: To chemically degrade small quantities of Thalidomide-5-O-CH2-COO(t-Bu) to less hazardous compounds.
Materials:
-
Thalidomide-5-O-CH2-COO(t-Bu) waste
-
Suitable organic solvent (e.g., Dimethylformamide - DMF)
-
Strong oxidizing agent (e.g., Potassium permanganate)
-
Neutralizing agent (e.g., Sodium bisulfite)
-
pH meter and appropriate acids/bases for pH adjustment
-
Stir plate and stir bar
-
Appropriate glassware
-
Personal Protective Equipment (as listed above)
Methodology:
-
In a certified chemical fume hood, dissolve the Thalidomide-5-O-CH2-COO(t-Bu) waste material in a suitable organic solvent.
-
Slowly and carefully add the oxidizing agent to the solution while stirring continuously.
-
Monitor the reaction for completion. This can be done using analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the absence of the starting material.[1]
-
Once the reaction is complete, neutralize any remaining oxidizing agent by slowly adding a neutralizing agent until the characteristic color of the oxidizer disappears.
-
Adjust the pH of the final solution to be within the acceptable range for aqueous waste disposal as per your institutional guidelines (typically between 6 and 8).
-
Dispose of the treated solution as aqueous chemical waste according to your institution's EHS procedures.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of Thalidomide-5-O-CH2-COO(t-Bu).
Caption: Workflow for the safe disposal of Thalidomide-5-O-CH2-COO(t-Bu).
References
Safe Handling and Disposal of Thalidomide-5-O-CH2-COO(t-Bu): A Comprehensive Guide for Laboratory Personnel
Introduction:
This document provides essential safety and logistical information for the handling and disposal of Thalidomide-5-O-CH2-COO(t-Bu), a chemical analogue of thalidomide (B1683933). Given the known teratogenic and other hazardous properties of thalidomide, this analogue must be handled with extreme caution to ensure the safety of all laboratory personnel and to prevent environmental contamination.[1] The following procedures are based on established safety protocols for handling potent compounds and thalidomide analogues. Researchers, scientists, and drug development professionals should strictly adhere to these guidelines.
I. Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) protocol is mandatory at all times when handling Thalidomide-5-O-CH2-COO(t-Bu). The required PPE varies depending on the specific laboratory operation being performed.
| Operation | Required Personal Protective Equipment |
| Compound Handling (Weighing, Reconstituting) | Double Nitrile Gloves (chemotherapy-rated), Disposable Gown, Safety Goggles or Face Shield, N95 Respirator.[1] |
| Solution Preparation and Use | Double Nitrile Gloves (chemotherapy-rated), Disposable Gown, Safety Goggles.[1] |
| Waste Disposal | Double Nitrile Gloves (chemotherapy-rated), Disposable Gown, Safety Goggles.[1] |
| Spill Cleanup | Double Nitrile Gloves (chemotherapy-rated), Disposable Gown, Safety Goggles, N95 Respirator.[1] |
Note: It is imperative to always consult the specific Safety Data Sheet (SDS) for Thalidomide-5-O-CH2-COO(t-Bu) for any additional PPE requirements. In the absence of a specific SDS, the precautions outlined for thalidomide and other cytotoxic compounds should be followed.
II. Operational Plan: Step-by-Step Handling Procedures
All experimental procedures involving this compound must be conducted in a designated and clearly marked area to prevent cross-contamination.
A. Compound Receipt and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store the compound in a designated, locked, and clearly labeled area for hazardous materials.[1]
-
The storage area must be a cool, dry, and well-ventilated space, away from incompatible materials.
B. Weighing and Reconstitution:
-
All handling of the solid compound must be conducted within a certified chemical fume hood or a biological safety cabinet to prevent the inhalation of airborne particles.[1]
-
Don the appropriate PPE as detailed in the table above.
-
Use dedicated equipment (e.g., spatulas, weigh boats) for handling the compound.
C. Solution Preparation and Use:
-
When working with solutions of the compound, ensure that all procedures are performed within a chemical fume hood.
-
Avoid direct contact with the solution. Use appropriate tools for all transfers and manipulations.
III. Disposal Plan
All materials that come into contact with Thalidomide-5-O-CH2-COO(t-Bu) must be treated as hazardous waste.
A. Waste Segregation and Collection:
-
Solid Waste: All disposable items, including gloves, gowns, weigh boats, and contaminated labware, must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing the compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this waste down the drain.
B. Final Disposal:
-
All hazardous waste must be disposed of through the institution's official hazardous waste management program.
-
Follow all local, state, and federal regulations for the disposal of cytotoxic and hazardous chemical waste.
IV. Emergency Procedures: Spill Cleanup
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.[1]
-
Don PPE: Wear the appropriate PPE for spill cleanup as indicated in the PPE table.[1]
-
Containment: Use a chemical spill kit to absorb the spill. For solid spills, gently cover the material with an absorbent to avoid raising dust.[1]
-
Cleanup: Carefully collect the absorbed material and any contaminated debris. Place all materials in a designated hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate decontaminating solution, followed by a rinse with soap and water.
-
Reporting: Report the spill to the laboratory supervisor and the institutional safety office immediately.
V. Handling Workflow
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
